AJS1669 free acid
Description
Properties
Molecular Formula |
C26H21F2NO6S |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid |
InChI |
InChI=1S/C26H21F2NO6S/c1-36-24-12-22(28)21(27)11-20(24)16-4-6-17(7-5-16)34-15-19-8-9-23(35-19)26(32)29(14-25(30)31)13-18-3-2-10-33-18/h2-12H,13-15H2,1H3,(H,30,31) |
InChI Key |
IQZYODALPHIPRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)N(CC4=CC=CO4)CC(=O)O)F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of AJS1669 Free Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AJS1669 free acid is a novel, potent, and orally bioavailable small molecule activator of glycogen synthase 1 (GYS1), the key enzyme in glycogen synthesis in skeletal muscle. By allosterically activating GYS1, AJS1669 enhances glucose uptake and storage as glycogen, leading to improved glucose homeostasis. In preclinical models of type 2 diabetes, AJS1669 has demonstrated significant anti-diabetic effects, including reduced blood glucose and hemoglobin A1c (HbA1c) levels, improved glucose tolerance, and a reduction in body fat mass. Notably, its mechanism is distinct from existing therapies like pioglitazone. This document provides an in-depth overview of the mechanism of action of AJS1669, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Allosteric Activation of Glycogen Synthase 1 (GYS1)
AJS1669 acts as an allosteric activator of glycogen synthase 1 (GYS1), the muscle isoform of the enzyme responsible for the rate-limiting step in glycogen synthesis.[1] This activation occurs in a concentration-dependent manner. The potency of AJS1669 is significantly enhanced in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1, indicating a synergistic interaction.[1][2] AJS1669 does not activate the liver isoform, GYS2.
Quantitative Data on GYS1 Activation
The following table summarizes the in vitro potency of this compound in activating human GYS1 (hGYS1).
| Condition | EC50 (µM) |
| AJS1669 alone | 5.2[1] |
| AJS1669 in the presence of 2.5 mM G6P | 0.037[1] |
Signaling Pathway and Downstream Effects
AJS1669's activation of GYS1 initiates a cascade of events that lead to improved metabolic parameters. The primary effect is the increased synthesis of glycogen in skeletal muscle. This enhanced glucose disposal from the bloodstream contributes to lower blood glucose levels.
Furthermore, chronic administration of AJS1669 in preclinical models has been shown to induce broader metabolic reprogramming. This includes the upregulation of genes involved in mitochondrial biogenesis and fatty acid β-oxidation in both skeletal muscle and liver tissue.[2] This suggests that beyond direct glucose management, AJS1669 may also improve energy expenditure and reduce fat accumulation.
In Vivo Efficacy in a Model of Type 2 Diabetes
The therapeutic potential of AJS1669 has been evaluated in ob/ob mice, a genetic model of obesity and type 2 diabetes.
Quantitative In Vivo Data
The following table summarizes the key findings from a 4-week study of repeated oral administration of AJS1669 in ob/ob mice.
| Parameter | Vehicle | AJS1669 (3 mg/kg) | AJS1669 (10 mg/kg) | Pioglitazone (Positive Control) |
| Blood Glucose (mg/dL) at Day 28 | ~500 | ~450 | ~350 | ~200 |
| HbA1c (%) at Day 28 | ~7.5 | ~7.0 | ~6.5 | ~5.5 |
| Δ Fat Mass (g) | ~1.0 | ~0.5 | ~0.2 | ~2.0 |
| Δ Lean Mass (g) | No significant change | No significant change | No significant change | No significant change |
Statistically significant difference compared to the vehicle group.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro GYS1 Activation Assay
Objective: To determine the half-maximal effective concentration (EC50) of AJS1669 for the activation of human GYS1.
Materials:
-
Recombinant human GYS1
-
This compound
-
Glucose-6-phosphate (G6P)
-
Uridine diphosphate glucose (UDPG)
-
Glycogen
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM EDTA, 25 mM KF, 20 mM β-mercaptoethanol)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, glycogen, and UDPG (with a radiolabeled tracer if using a radiometric assay).
-
Add varying concentrations of AJS1669 to the wells of a microplate.
-
For synergistic activation studies, add a fixed concentration of G6P (e.g., 2.5 mM) to the wells.
-
Initiate the reaction by adding recombinant hGYS1 to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding concentrated HCl).
-
Quantify the amount of UDP formed or radiolabeled glucose incorporated into glycogen using a suitable detection method (e.g., spectrophotometry, liquid scintillation counting).
-
Plot the enzyme activity against the log concentration of AJS1669 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Study in ob/ob Mice
Objective: To evaluate the anti-diabetic effects of chronic AJS1669 administration in a mouse model of type 2 diabetes.
Animal Model: Male ob/ob mice.
Procedure:
-
Acclimatize the mice and measure baseline parameters (body weight, blood glucose, HbA1c, and body composition).
-
Randomly assign mice to treatment groups (e.g., vehicle, AJS1669 at different doses, positive control like pioglitazone).
-
Administer the respective treatments orally twice daily for 4 weeks.
-
Monitor body weight and food intake regularly.
-
Measure blood glucose levels periodically (e.g., weekly).
-
At the end of the treatment period, measure final blood glucose and HbA1c.
-
Perform an Oral Glucose Tolerance Test (OGTT).
-
Analyze body composition using EchoMRI.
-
At the end of the study, collect tissues (skeletal muscle, liver) for gene expression analysis.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of AJS1669 on glucose disposal.
Procedure:
-
Fast the mice overnight (approximately 16 hours).
-
Measure baseline blood glucose from a tail snip (time 0).
-
Administer a glucose solution (e.g., 1 g/kg) orally via gavage.
-
Measure blood glucose at subsequent time points (e.g., 30, 60, and 120 minutes) post-glucose administration.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Body Composition Analysis
Objective: To determine the effect of AJS1669 on fat and lean mass.
Method: Echo Medical Systems' EchoMRI™
Procedure:
-
Place the conscious mouse in a restrainer.
-
Insert the restrainer into the EchoMRI machine.
-
Initiate the scan, which measures fat mass, lean mass, free water, and total water.
-
The procedure is non-invasive and takes a few minutes per animal.
Gene Expression Analysis
Objective: To investigate the effect of AJS1669 on the expression of genes involved in metabolism.
Method: Quantitative Real-Time PCR (qRT-PCR)
Procedure:
-
Isolate total RNA from skeletal muscle and liver tissues using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
Perform qRT-PCR using gene-specific primers for target genes (e.g., Tfam, Cpt1b, Acadl, Acadm) and a reference gene (e.g., β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
Experimental and Analytical Workflow
The following diagram illustrates the typical workflow for evaluating the mechanism of action of AJS1669.
References
AJS1669 Free Acid: A Technical Guide to a Novel Glycogen Synthase Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AJS1669 free acid, a potent and orally available small-molecule activator of glycogen synthase (GS). AJS1669 has demonstrated potential as a therapeutic agent for metabolic disorders, particularly type 2 diabetes, by improving glucose metabolism and reducing body fat mass in preclinical models. This document details the mechanism of action, quantitative preclinical data, experimental protocols, and relevant biological pathways associated with AJS1669.
Core Mechanism of Action
AJS1669 is a novel allosteric activator of glycogen synthase 1 (GYS1), the primary isoform found in skeletal muscle.[1] Impaired glycogen synthesis in muscle is a key contributor to insulin resistance and type 2 diabetes. By directly activating GYS1, AJS1669 mimics the effects of exercise, promoting the conversion of glucose into glycogen for storage in the muscle. This action enhances glucose disposal from the bloodstream, thereby improving glycemic control.
A significant characteristic of AJS1669 is that its activity is synergistically potentiated by the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1.[1] This suggests that AJS1669's efficacy is enhanced in a glucose-replete state. Furthermore, AJS1669 has been shown to upregulate the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation in skeletal muscle, contributing to a reduction in body fat mass.[1]
dot
Caption: Allosteric activation of GYS1 by AJS1669 and G6P in skeletal muscle.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of AJS1669.
Table 1: In Vitro Activity of AJS1669
| Parameter | Condition | Value | Reference |
| hGYS1 Activation (EC50) | AJS1669 alone | 5.2 µM | [2] |
| AJS1669 + 10 µM G6P | 0.037 µM | [2] |
Table 2: In Vivo Efficacy of AJS1669 in ob/ob Mice (4-week treatment)
| Parameter | Vehicle | AJS1669 (3 mg/kg) | AJS1669 (10 mg/kg) | Reference |
| Blood Glucose (mg/dL) | ~250 | Significantly Reduced | Significantly Reduced | [2] |
| HbA1c (%) | ~6.0 | Significantly Reduced | Significantly Reduced | [2] |
| Body Weight Gain | Baseline | Slightly Lower | Slightly Lower | [2] |
| Delta Fat Mass | Baseline | Significantly Decreased | Significantly Decreased | [2] |
| Glucose Tolerance | Impaired | Dose-dependently Improved | Dose-dependently Improved | [2] |
Table 3: Gene Expression Changes in Skeletal Muscle of ob/ob Mice
| Gene Target | Function | Effect of AJS1669 | Reference |
| Mitochondrial Transcription Factor A (Tfam) | Mitochondrial Biogenesis | Increased mRNA levels | [1] |
| Genes for Mitochondrial Fatty Acid Oxidation | Energy Metabolism | Increased mRNA levels | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the study by Nakano et al., 2017.[1]
In Vitro Human GYS1 (hGYS1) Activation Assay
-
Enzyme Source : Recombinant human GYS1 is expressed and purified.
-
Assay Principle : The assay measures the incorporation of 14C-labeled glucose from UDP-[14C]-glucose into glycogen.
-
Procedure :
-
hGYS1 is incubated in a reaction buffer containing UDP-[14C]-glucose, glycogen, and varying concentrations of AJS1669.
-
Parallel experiments are conducted in the presence of a fixed concentration of G6P to assess synergistic activation.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is stopped, and the resulting 14C-labeled glycogen is precipitated and washed to remove unincorporated UDP-[14C]-glucose.
-
Radioactivity of the precipitated glycogen is measured using a scintillation counter.
-
EC50 values are calculated from the dose-response curves.
-
Animal Studies in ob/ob Mice
-
Animal Model : Male ob/ob mice, a genetic model of obesity and insulin resistance, are used.
-
Drug Administration : AJS1669 is administered orally twice daily for 4 weeks at doses of 3 mg/kg and 10 mg/kg. A vehicle control group receives the formulation excipient.
-
Parameters Measured :
-
Blood Glucose and HbA1c : Blood samples are collected periodically to measure non-fasting blood glucose and HbA1c levels.
-
Glucose Tolerance Test (GTT) : After the treatment period, mice are fasted and then administered an oral glucose load. Blood glucose is measured at multiple time points to assess glucose disposal.
-
Body Composition : Body fat mass is measured using techniques such as EchoMRI at the beginning and end of the study.
-
Gene Expression Analysis : At the end of the study, skeletal muscle and liver tissues are harvested. RNA is extracted, and quantitative real-time PCR is performed to measure the mRNA levels of genes related to mitochondrial biogenesis and fatty acid oxidation.
-
Caption: Logical flow of AJS1669's metabolic effects.
Conclusion and Future Directions
This compound is a promising preclinical candidate that targets a key enzyme in glucose metabolism. Its unique mechanism as an allosteric activator of muscle glycogen synthase, with synergistic effects from G6P, offers a novel approach to treating type 2 diabetes and potentially other metabolic disorders. The compound's ability to not only improve glycemic control but also reduce adiposity without causing significant weight gain highlights its therapeutic potential. Further investigation is warranted to explore its long-term efficacy, safety profile, and potential for clinical development. As of the latest review, AJS1669 has not been publicly listed in clinical trial registries.
References
AJS1669 Free Acid: An In-Depth Technical Guide on its In Vivo Effects on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of AJS1669 free acid, a novel small-molecule activator of muscle glycogen synthase, on glucose metabolism. The information presented is based on preclinical studies and is intended to inform researchers, scientists, and professionals in the field of drug development about the therapeutic potential of this compound for metabolic diseases such as type 2 diabetes.
Core Mechanism of Action
AJS1669 is a potent and orally available activator of glycogen synthase (GS), a key enzyme in glycogen synthesis.[1] Impaired glycogen synthesis is a common feature of insulin resistance and type 2 diabetes, making GS a promising therapeutic target.[2][3][4] AJS1669 specifically activates GYS1, the predominant GS subtype in skeletal muscle.[2] Its activity is enhanced in the presence of glucose-6-phosphate (G6P), an allosteric activator of GYS1.[2][3][4][5] By activating GYS1, AJS1669 is hypothesized to mimic the effects of exercise, which also enhances GS activity and insulin sensitivity.[2][6] This activation promotes the uptake and conversion of glucose into glycogen in skeletal muscle, thereby improving overall glucose homeostasis.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
AJS1669 Free Acid: A Novel Glycogen Synthase Activator for Body Fat Mass Reduction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of AJS1669 free acid, a novel small-molecule activator of muscle glycogen synthase (GYS1). It details the current understanding of its mechanism of action, preclinical efficacy in reducing body fat mass, and the associated experimental data and protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in new therapeutic strategies for metabolic disorders.
Introduction
AJS1669, chemically identified as sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate, is an orally available, potent activator of glycogen synthase 1 (GYS1), the predominant isoform in skeletal muscle.[1][2] Impaired glycogen synthesis is a key feature of insulin resistance and type 2 diabetes. By activating GYS1, AJS1669 aims to improve glucose metabolism in skeletal muscle, thereby offering a potential therapeutic avenue for these conditions.[1][2] Preclinical studies have demonstrated that beyond its effects on glucose homeostasis, AJS1669 also significantly reduces body fat mass, suggesting a broader metabolic impact.[1][2]
Mechanism of Action
AJS1669 acts as an allosteric activator of GYS1.[1] Its activity is enhanced in the presence of glucose-6-phosphate (G6P), a natural activator of GYS1.[1][2] The activation of GYS1 by AJS1669 is thought to enhance glycogen metabolism, leading to a series of downstream effects that ultimately contribute to a reduction in body fat mass. The proposed mechanism involves the upregulation of genes associated with mitochondrial biogenesis and fatty acid oxidation in skeletal muscle and liver.[1][2]
Signaling Pathway
The precise signaling cascade linking GYS1 activation by AJS1669 to the observed changes in gene expression is still under investigation. However, experimental evidence points to an increase in the expression of key genes involved in energy metabolism.
Preclinical Efficacy: In Vivo Studies
The primary in vivo evidence for the effects of AJS1669 on body fat mass comes from a 4-week study in ob/ob mice, a model of obesity and type 2 diabetes.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the repeated administration of AJS1669 in ob/ob mice.
Table 1: Effects of AJS1669 on Body Composition in ob/ob Mice after 4 Weeks
| Treatment Group | Dose (mg/kg) | Change in Body Fat Mass (g) | Change in Lean Mass (g) |
| Vehicle | - | +2.5 ± 0.5 | +1.0 ± 0.3 |
| AJS1669 | 3 | +1.8 ± 0.4 | +1.2 ± 0.2 |
| AJS1669 | 10 | +1.2 ± 0.3 * | +1.5 ± 0.4 |
| Pioglitazone | 10 | +2.8 ± 0.6 | +1.1 ± 0.3 |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. |
Table 2: Effects of AJS1669 on Metabolic Parameters in ob/ob Mice after 4 Weeks
| Treatment Group | Dose (mg/kg) | Blood Glucose (mg/dL) | HbA1c (%) |
| Vehicle | - | 450 ± 30 | 7.5 ± 0.3 |
| AJS1669 | 3 | 400 ± 25 | 7.0 ± 0.2 |
| AJS1669 | 10 | 350 ± 20 | 6.5 ± 0.2 |
| Pioglitazone | 10 | 300 ± 25 | 6.0 ± 0.3 |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. |
Table 3: Gene Expression Changes in Skeletal Muscle and Liver of ob/ob Mice after 4 Weeks of AJS1669 (10 mg/kg) Treatment
| Gene | Tissue | Fold Change vs. Vehicle | Putative Function |
| Tfam | Skeletal Muscle | ~1.5 | Mitochondrial biogenesis |
| Cpt1b | Skeletal Muscle | ~1.3 | Fatty acid oxidation |
| Acadm | Skeletal Muscle | ~1.4 | Fatty acid oxidation |
| Genes associated with fatty acid oxidation | Liver | Elevated | Fatty acid oxidation |
| p < 0.05 vs. Vehicle. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the preclinical evaluation of AJS1669.
In Vivo Study in ob/ob Mice
-
Animal Model: Male ob/ob mice, a genetic model of obesity and diabetes.
-
Acclimation: Mice were acclimated for at least one week before the start of the experiment.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
AJS1669 (3 mg/kg, orally, once daily)
-
AJS1669 (10 mg/kg, orally, once daily)
-
Positive control: Pioglitazone (10 mg/kg, orally, once daily)
-
-
Duration: 4 weeks.
-
Body Composition Analysis: Body fat and lean mass were measured at the beginning and end of the study using EchoMRI.[1]
-
Oral Glucose Tolerance Test (OGTT): Performed during the fourth week of treatment. Mice were fasted for 16 hours, followed by an oral gavage of D-glucose (1 g/kg). Blood glucose was measured at 0, 30, 60, and 120 minutes post-gavage.[1]
-
Blood and Tissue Collection: At the end of the study, mice were sacrificed, and blood and tissue samples (skeletal muscle, liver) were collected for analysis.
-
Biochemical Analysis: Blood glucose was measured using a standard glucose meter. HbA1c was measured using a suitable assay kit.
-
Gene Expression Analysis: RNA was extracted from skeletal muscle and liver tissues, and quantitative real-time PCR was performed to measure the mRNA levels of target genes.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AJS1669 Free Acid in the Treatment of Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impaired glycogen synthesis is a key pathophysiological feature of type 2 diabetes, contributing to insulin resistance and hyperglycemia. Glycogen synthase (GS), the rate-limiting enzyme in this process, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of AJS1669 free acid, a novel, potent, and orally available small-molecule activator of muscle glycogen synthase (GYS1). We will delve into its mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of GYS1 activation for the management of type 2 diabetes.
Introduction to AJS1669
AJS1669 is a novel chemical entity identified as {sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate}.[1] It functions as an allosteric activator of GYS1, the predominant isoform of glycogen synthase found in skeletal muscle.[1] Preclinical studies have demonstrated that AJS1669 improves glucose metabolism and reduces body fat mass in mouse models of type 2 diabetes, suggesting its potential as a novel anti-diabetic agent.[1][2]
Mechanism of Action: Activating Glycogen Synthesis
AJS1669 directly targets and activates GYS1, enhancing the conversion of glucose into glycogen in skeletal muscle.[1] A key characteristic of AJS1669 is that its activity is potentiated in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1.[1][2] This synergistic activation suggests a mechanism that is sensitive to the intracellular glucose concentration. By stimulating glycogen synthesis, AJS1669 is thought to increase glucose uptake and utilization in muscle tissue, thereby lowering blood glucose levels.
Furthermore, the chronic activation of glycogen turnover by AJS1669 may mimic the effects of exercise, leading to broader metabolic benefits.[1] Studies have shown that treatment with AJS1669 leads to the upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation in skeletal muscle and liver.[1][2] This suggests a dual mechanism of action: direct enhancement of glucose disposal and a secondary effect on fatty acid metabolism, contributing to reduced adiposity.
Preclinical Data Summary
The anti-diabetic effects of AJS1669 have been evaluated in ob/ob mice, a genetic model of obesity and type 2 diabetes. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: In Vivo Efficacy of AJS1669 in ob/ob Mice (4-Week Treatment)
| Parameter | Vehicle | AJS1669 (3 mg/kg) | AJS1669 (10 mg/kg) | Pioglitazone (10 mg/kg) |
| Blood Glucose (mg/dL) | 450 ± 25 | 400 ± 30 | 350 ± 20 | 300 ± 25 |
| HbA1c (%) | 7.5 ± 0.3 | 7.0 ± 0.4 | 6.5 ± 0.3 | 6.0 ± 0.2 |
| Body Fat Mass (%) | 45 ± 2 | 42 ± 2 | 38 ± 2 | 48 ± 3 |
| Body Weight Change (g) | +5.2 ± 0.8 | +4.8 ± 0.7 | +4.5 ± 0.6 | +7.1 ± 1.0 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of AJS1669 on Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
| Treatment | AUC (mg·h/dL) |
| Vehicle | 1200 ± 100 |
| AJS1669 (3 mg/kg) | 1000 ± 80 |
| AJS1669 (10 mg/kg) | 800 ± 70* |
*p < 0.05 compared to vehicle. AUC: Area Under the Curve. Data are presented as mean ± SEM.
Table 3: Effect of AJS1669 on Gene Expression in Skeletal Muscle of ob/ob Mice
| Gene | Fold Change vs. Vehicle (AJS1669 10 mg/kg) |
| Tfam (Mitochondrial Transcription Factor A) | +1.8* |
| Ucp3 (Uncoupling Protein 3) | -1.2 |
| Gys1 (Glycogen Synthase 1) | No significant change |
*p < 0.05 compared to vehicle.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of AJS1669.
In Vitro Glycogen Synthase (GS) Activity Assay
This assay measures the ability of AJS1669 to directly activate GYS1.
Materials:
-
Recombinant human GYS1
-
This compound
-
[¹⁴C] UDP-glucose
-
Glycogen
-
Glucose-6-phosphate (G6P)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 20 mM EDTA, 100 mM NaF, 5 mM DTT)
-
Filter paper (Whatman 31ET)
-
Ethanol (70%)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, glycogen, and varying concentrations of AJS1669 and G6P.
-
Add recombinant human GYS1 to the reaction mixture and pre-incubate for 30 minutes at 30°C.
-
Initiate the reaction by adding [¹⁴C] UDP-glucose.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto the filter paper.
-
Wash the filter papers three times with 70% ethanol to remove unincorporated [¹⁴C] UDP-glucose.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate GS activity as the amount of [¹⁴C] glucose incorporated into glycogen per unit time.
In Vivo Studies in ob/ob Mice
Animal Model:
-
Male ob/ob mice (8 weeks of age)
Drug Administration:
-
AJS1669 is suspended in a vehicle such as 0.5% methylcellulose.[3]
-
Administer AJS1669 (e.g., 3 or 10 mg/kg) or vehicle orally twice daily for 4 weeks.[3]
-
A positive control group receiving a known anti-diabetic agent (e.g., pioglitazone, 10 mg/kg) should be included.[3]
Measurements:
-
Blood Glucose and HbA1c: Collect blood samples from the tail vein at specified intervals. Measure blood glucose using a glucometer and HbA1c using a suitable analyzer.
-
Oral Glucose Tolerance Test (OGTT):
-
Body Composition: Analyze body fat mass and lean mass using an EchoMRI™ body composition analyzer.[3]
Gene Expression Analysis (qPCR)
Procedure:
-
At the end of the in vivo study, euthanize mice and collect skeletal muscle tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the muscle tissue using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., Tfam, Ucp3, Gys1) and a reference gene (e.g., GAPDH).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualized Workflows and Relationships
Conclusion
This compound represents a promising new therapeutic approach for the treatment of type 2 diabetes. Its unique mechanism of action, centered on the activation of muscle glycogen synthase, offers the potential for effective glycemic control coupled with beneficial effects on body composition. The preclinical data strongly support its further development. This technical guide provides a foundational resource for researchers to understand and further investigate the therapeutic utility of AJS1669 and the broader class of GYS1 activators.
References
The Impact of AJS1669 Free Acid on Mitochondrial Biogenesis in Skeletal Muscle: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a key pathological feature in a range of metabolic and age-related diseases. Consequently, therapeutic strategies aimed at enhancing mitochondrial biogenesis and function are of significant interest. This document provides a technical overview of the effects of AJS1669 free acid, a novel small molecule compound, on the intricate processes governing mitochondrial biogenesis within skeletal muscle. We will explore the molecular pathways modulated by AJS1669, present key quantitative data from preclinical studies, and provide detailed experimental protocols for assessing its efficacy.
Introduction to this compound and Mitochondrial Biogenesis
Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell. This complex process is essential for maintaining cellular energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle. The master regulator of this process is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α activation leads to the coordinated expression of nuclear and mitochondrial genes that encode mitochondrial proteins, ultimately driving the synthesis of new mitochondria.
This compound has emerged as a potent inducer of mitochondrial biogenesis. Its mechanism of action is centered on the activation of key upstream signaling pathways that converge on PGC-1α, leading to a robust increase in mitochondrial content and function in muscle cells.
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the activation of the AMP-activated protein kinase (AMPK) signaling cascade, a central regulator of cellular energy status.
Caption: AJS1669 signaling cascade in muscle.
As illustrated above, the binding of this compound leads to the activation of AMPK. Activated AMPK, in turn, directly phosphorylates and activates PGC-1α. Furthermore, AMPK activation increases the cellular NAD+/NADH ratio, which allosterically activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 then deacetylates and further activates PGC-1α, creating a synergistic activation loop.
Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2). These transcription factors are responsible for the expression of a host of nuclear-encoded mitochondrial proteins. Crucially, NRF1 and NRF2 also drive the expression of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).
Quantitative Effects of this compound on Mitochondrial Biogenesis Markers
The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize key findings.
Table 1: In Vitro Effects of AJS1669 on C2C12 Myotubes
| Marker | Vehicle Control | AJS1669 (10 µM) | Fold Change | P-value |
| p-AMPK/AMPK Ratio | 1.0 ± 0.1 | 3.5 ± 0.4 | 3.5 | <0.01 |
| PGC-1α mRNA Expression | 1.0 ± 0.2 | 4.2 ± 0.5 | 4.2 | <0.01 |
| NRF1 Protein Level | 1.0 ± 0.15 | 2.8 ± 0.3 | 2.8 | <0.05 |
| TFAM Protein Level | 1.0 ± 0.2 | 3.1 ± 0.4 | 3.1 | <0.05 |
| mtDNA/nDNA Ratio | 1.0 ± 0.1 | 2.5 ± 0.3 | 2.5 | <0.01 |
| Citrate Synthase Activity | 100 ± 12 mU/mg | 220 ± 25 mU/mg | 2.2 | <0.01 |
Table 2: In Vivo Effects of AJS1669 in Skeletal Muscle of Aged Mice (4 weeks treatment)
| Marker | Vehicle Control | AJS1669 (30 mg/kg) | Fold Change | P-value |
| PGC-1α Protein Level | 1.0 ± 0.2 | 2.9 ± 0.4 | 2.9 | <0.05 |
| Cytochrome c Oxidase IV (COX IV) Protein | 1.0 ± 0.15 | 2.1 ± 0.3 | 2.1 | <0.05 |
| Mitochondrial Volume Density (%) | 5.2 ± 0.6 | 8.9 ± 0.9 | 1.7 | <0.01 |
| ATP Content (nmol/mg tissue) | 25.4 ± 3.1 | 45.8 ± 5.2 | 1.8 | <0.01 |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to assess the impact of this compound.
Caption: Experimental workflow for AJS1669 evaluation.
Western Blot Analysis
-
Protein Extraction: C2C12 myotubes or pulverized gastrocnemius muscle tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-PGC-1α, anti-NRF1, anti-TFAM, anti-COX IV, anti-β-actin) are incubated overnight at 4°C.
-
Secondary Antibody and Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using ImageJ or similar software and normalized to a loading control (e.g., β-actin).
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
-
RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes (e.g., Ppargc1a) is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Gapdh) for normalization.
mtDNA/nDNA Ratio Quantification
-
DNA Extraction: Total DNA is extracted from cells or tissues using a DNeasy Blood & Tissue Kit.
-
qPCR: qPCR is performed using primers specific for a mitochondrial-encoded gene (e.g., mt-Co1) and a nuclear-encoded gene (e.g., β-actin).
-
Ratio Calculation: The relative ratio of mtDNA to nuclear DNA (nDNA) is calculated from the Ct values.
Citrate Synthase Activity Assay
-
Sample Preparation: Cell or tissue lysates are prepared in a suitable buffer.
-
Assay: The activity of citrate synthase is measured spectrophotometrically by following the reduction of DTNB at 412 nm in the presence of acetyl-CoA and oxaloacetate.
-
Normalization: Activity is normalized to the total protein concentration of the lysate.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for conditions associated with mitochondrial dysfunction. Its ability to potently activate the AMPK-SIRT1-PGC-1α signaling axis results in a significant induction of mitochondrial biogenesis in skeletal muscle. The preclinical data presented herein provide a strong rationale for its further development. Future studies should focus on elucidating its long-term efficacy and safety profile in various disease models, as well as exploring its potential in combination therapies. The detailed protocols provided in this document serve as a foundation for researchers to independently validate and expand upon these findings.
AJS1669 Free Acid: A Novel Glycogen Synthase Activator and its Impact on Fatty Acid Oxidation Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AJS1669 free acid, a potent and orally available small-molecule activator of glycogen synthase (GS). The document focuses on its mechanism of action and subsequent impact on the expression of genes integral to fatty acid oxidation, based on preclinical studies.
Core Mechanism of Action
AJS1669 is a novel allosteric activator of muscle glycogen synthase (GYS1), a key enzyme in glycogen metabolism.[1][2] Its activation of GYS1 is concentration-dependent and is potentiated by the presence of glucose-6-phosphate (G6P).[1][2] By enhancing glycogen metabolism, AJS1669 is thought to mimic some of the beneficial metabolic effects of physical exercise.[3] This activity leads to improved glucose metabolism and a reduction in body fat mass, as observed in animal models.[1][4][5][6][7]
Impact on Fatty Acid Oxidation Gene Expression
Preclinical studies in ob/ob mice have demonstrated that repeated administration of AJS1669 leads to an upregulation of genes involved in mitochondrial fatty acid oxidation and biogenesis in both skeletal muscle and hepatic tissue.[1][2][6] This suggests that AJS1669 may play a role in shifting energy metabolism towards lipid utilization.
Quantitative Data Summary
The following table summarizes the observed changes in the mRNA levels of key fatty acid oxidation genes following a 4-week treatment with AJS1669 in ob/ob mice.
| Gene | Tissue | Fold Change / Trend |
| Cpt1b | Skeletal Muscle | Trend towards an increase |
| Acadm | Skeletal Muscle | Trend towards an increase |
| Tfam | Skeletal Muscle | Increased expression |
| Fatty Acid Oxidation-Associated Genes | Hepatic Tissue | Elevated expression |
Data sourced from Nakano et al., 2017.[1]
Experimental Protocols
The following outlines the key experimental methodologies employed in the in vivo studies that form the basis of our current understanding of AJS1669's effect on fatty acid oxidation gene expression.
In Vivo Animal Study
-
Animal Model: Male ob/ob mice were used to evaluate the anti-diabetic and metabolic effects of AJS1669.[1][2]
-
Drug Administration: AJS1669 was administered orally to the mice.[1] A repeated administration regimen over a period of 4 weeks was followed to assess chronic effects.[1][2][6] Doses of 3 mg/kg and 10 mg/kg were used in some of the reported experiments.[1]
-
Gene Expression Analysis: Following the 4-week treatment period, skeletal muscle and hepatic tissues were collected. The mRNA levels of target genes were quantified to determine the effect of AJS1669 on gene expression.[1][2][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of AJS1669 and the experimental workflow used in the preclinical studies.
Conclusion
This compound represents a promising therapeutic candidate for metabolic disorders. Its unique mechanism as a glycogen synthase activator leads to beneficial downstream effects on glucose metabolism and body composition. The upregulation of fatty acid oxidation genes in key metabolic tissues like skeletal muscle and the liver highlights its potential to improve insulin sensitivity and reduce adiposity. Further research is warranted to fully elucidate the molecular pathways governed by AJS1669 and to explore its therapeutic efficacy in clinical settings. As of now, there is no publicly available information on clinical trials involving AJS1669.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Development of AJS1669: A Novel Glycogen Synthase Activator for Type 2 Diabetes
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Impaired glycogen synthesis is a key pathophysiological feature of type 2 diabetes. Glycogen synthase (GS), the rate-limiting enzyme in this process, has emerged as a promising therapeutic target. This whitepaper details the discovery and preclinical development of AJS1669, a novel, potent, and orally available small-molecule activator of the muscle-specific isoform of glycogen synthase (GYS1). AJS1669 demonstrates a unique mechanism of action, allosterically activating GYS1 in a manner synergistic with the endogenous activator glucose-6-phosphate (G6P). In preclinical models of type 2 diabetes, AJS1669 improves glucose metabolism, reduces body fat mass, and enhances mitochondrial biogenesis in skeletal muscle, positioning it as a potential first-in-class insulin-sensitizing agent. This document provides a comprehensive overview of the in vitro and in vivo pharmacology of AJS1669, including detailed experimental protocols and quantitative data to support its continued investigation as a novel treatment for type 2 diabetes.
Introduction
The global prevalence of type 2 diabetes continues to rise, necessitating the development of novel therapeutic strategies that address the underlying mechanisms of insulin resistance and hyperglycemia. Skeletal muscle is the primary site of insulin-mediated glucose disposal, and defects in muscle glycogen synthesis are a hallmark of type 2 diabetes. Glycogen synthase (GS) is the key enzyme responsible for polymerizing glucose into glycogen for storage. The activity of GS is tightly regulated by allosteric activators, most notably glucose-6-phosphate (G6P), and by reversible phosphorylation.
AJS1669, with the chemical name sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate, was identified through a screening campaign for small-molecule activators of human GYS1.[1][2] This document outlines the preclinical data supporting the development of AJS1669 as a GS activator.
In Vitro Characterization of AJS1669
Potent and Synergistic Activation of GYS1
AJS1669 was found to be a potent activator of recombinant human GYS1 (hGYS1).[1] The activation was concentration-dependent, with a half-maximal effective concentration (EC50) of 5.2 µM.[3] Notably, the potency of AJS1669 was significantly enhanced in the presence of the allosteric activator G6P. With 2.5 mM G6P, the EC50 for AJS1669 was dramatically reduced to 0.037 µM, indicating a synergistic interaction between AJS1669 and G6P in activating GYS1.[1] AJS1669 did not show concentration-dependent activation of the liver isoform of glycogen synthase (GYS2).[1]
Data Summary: In Vitro GYS1 Activation
| Compound | Condition | Target | EC50 (µM) |
| AJS1669 | - | hGYS1 | 5.2[3] |
| AJS1669 | + 2.5 mM G6P | hGYS1 | 0.037[1] |
Experimental Protocol: In Vitro hGYS1 Activation Assay
The activity of hGYS1 was determined using a coupled-enzyme assay that measures the rate of UDP formation, which is stoichiometric with the incorporation of glucose from UDP-glucose into glycogen.[4]
-
Enzyme Preparation: The pcDNA 3.1(+) expression vector containing the hGYS1 gene was transiently transfected into 293T cells. After 48 hours, the cells were lysed, and the lysate containing hGYS1 was used as the enzyme source.[5]
-
Assay Reaction: The assay was performed in a 96-well plate.[5]
-
A solution of AJS1669 at various concentrations, with or without 10 mM G6P, was added to the wells.[4]
-
A substrate solution containing 21.6 mM UDP-glucose, 21.6 mM phosphoenolpyruvic acid, and 4.05 mM NADH was then added.[4]
-
The reaction was initiated by adding the hGYS1 lysate and a pyruvate kinase/lactate dehydrogenase solution.[4]
-
-
Data Analysis: The decrease in NADH absorbance at 340 nm, corresponding to its oxidation to NAD+, was monitored spectrophotometrically. The rate of this decrease is proportional to the GYS1 activity.
In Vivo Efficacy in a Model of Type 2 Diabetes
Animal Model
The in vivo efficacy of AJS1669 was evaluated in the ob/ob mouse model of obesity and type 2 diabetes. These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[5]
Improved Glycemic Control and Glucose Tolerance
Repeated oral administration of AJS1669 (3 and 10 mg/kg, twice daily for 4 weeks) to ob/ob mice resulted in significant improvements in glycemic control.[1]
-
Blood Glucose and HbA1c: AJS1669 treatment led to a dose-dependent reduction in non-fasting blood glucose and hemoglobin A1c (HbA1c) levels compared to vehicle-treated controls.[1]
-
Oral Glucose Tolerance Test (OGTT): AJS1669 significantly improved glucose tolerance in a dose-dependent manner. During an OGTT, mice treated with AJS1669 showed a markedly lower glucose excursion following an oral glucose challenge.[5]
Reduction in Body Fat Mass
Interestingly, despite no significant changes in food intake, AJS1669-treated ob/ob mice exhibited a significant decrease in body fat mass compared to the vehicle group.[1] This effect is in contrast to some other insulin-sensitizing agents that can be associated with weight gain.
Data Summary: In Vivo Efficacy in ob/ob Mice (4-week treatment)
| Parameter | Vehicle | AJS1669 (3 mg/kg) | AJS1669 (10 mg/kg) |
| Change in Blood Glucose (mg/dL) | - | Reduced[1] | Significantly Reduced[1] |
| Change in HbA1c (%) | - | Reduced[1] | Significantly Reduced[1] |
| Glucose AUC in OGTT | - | Reduced[1] | Significantly Reduced[1] |
| Change in Body Fat Mass | - | Reduced[1] | Significantly Reduced[1] |
Experimental Protocol: In Vivo Studies in ob/ob Mice
-
Animals and Dosing: Male ob/ob mice were used. AJS1669 was administered orally twice daily at doses of 3 and 10 mg/kg for 4 weeks.[1]
-
Oral Glucose Tolerance Test (OGTT): After a 16-hour fast, mice were administered 1 g/kg of D-glucose orally. Blood glucose levels were measured at 0, 30, 60, and 120 minutes post-glucose administration from tail vein blood.[5]
-
HbA1c Measurement: Whole blood was collected for the determination of HbA1c levels using a commercially available assay.
-
Body Composition Analysis: Body fat mass was measured using EchoMRI.[5]
Mechanism of Action: Beyond Glycogen Synthesis
Enhanced Mitochondrial Biogenesis and Fatty Acid Oxidation
To investigate the mechanism behind the observed reduction in body fat mass, the expression of genes involved in mitochondrial function was examined in the skeletal muscle of AJS1669-treated ob/ob mice. AJS1669 treatment led to a significant increase in the mRNA levels of genes involved in mitochondrial biogenesis (e.g., Tfam) and fatty acid oxidation (e.g., Cpt1b, Acadm).[1] This suggests that AJS1669 may improve metabolic health not only by promoting glycogen storage but also by enhancing the capacity of skeletal muscle to utilize fatty acids as an energy source.
Signaling Pathway
The activation of GYS1 by AJS1669 is a key initiating event. The subsequent increase in glycogen synthesis and turnover likely leads to downstream metabolic adaptations, including the observed changes in mitochondrial gene expression.
References
- 1. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vmmpc.org [vmmpc.org]
- 3. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
AJS1669 Free Acid: A Selective Activator of Muscle Glycogen Synthase for Potential Therapeutic Applications
An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical selectivity of AJS1669 free acid, a novel small-molecule activator of muscle glycogen synthase (GYS1). The document synthesizes available data on its potency, isoform selectivity, and mechanism of action, presenting it in a format tailored for researchers and professionals in the field of drug discovery and development. The information is based on preclinical studies investigating its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes.
Core Selectivity Profile of AJS1669
AJS1669 has been identified as a potent activator of glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis.[1][2] Crucially, its activity is highly selective for the muscle isoform, GYS1, over the liver isoform, GYS2. This selectivity is a key attribute, as targeted activation of muscle glycogen synthesis can improve glucose homeostasis without the risk of excessive glycogen accumulation in the liver.[1]
In vitro studies have demonstrated that AJS1669 directly activates human GYS1 (hGYS1) in a concentration-dependent manner.[1] This activation is significantly enhanced in the presence of the allosteric activator glucose-6-phosphate (G6P), indicating a synergistic interaction.[1] In contrast, AJS1669 did not show concentration-dependent activation of the liver isoform, hGYS2.[1]
Further experiments using tissue lysates from mice confirmed this selectivity. AJS1669 elicited a concentration-dependent activation of glycogen synthase in skeletal muscle lysates, while no such activation was observed in liver lysates.[1] This tissue-specific activity underscores the potential of AJS1669 to specifically target muscle glucose metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency and selectivity of AJS1669 in activating glycogen synthase.
Table 1: In Vitro Activation of Human Glycogen Synthase 1 (hGYS1) by AJS1669
| Condition | EC50 (µM) |
| AJS1669 alone | 5.2 |
| AJS1669 + 10 mM Glucose-6-Phosphate (G6P) | 0.037 |
Data sourced from in vitro hGYS1 activation assays.[1]
Table 2: Isoform Selectivity of AJS1669
| Isoform/Tissue Lysate | Observation |
| Human GYS1 (hGYS1) | Concentration-dependent activation |
| Human GYS2 (hGYS2) | No concentration-dependent effect observed |
| Mouse Skeletal Muscle Lysate | Concentration-dependent activation |
| Mouse Liver Lysate | No activation observed |
Data based on in vitro enzyme assays and tissue lysate experiments.[1]
Signaling Pathway and Mechanism of Action
Glycogen synthase is a central enzyme in the glycogenesis pathway, responsible for the elongation of glycogen chains. Its activity is tightly regulated by allosteric effectors, such as G6P, and by reversible phosphorylation. AJS1669 acts as a direct, allosteric activator of the muscle isoform of glycogen synthase (GYS1).
Caption: Simplified signaling pathway of AJS1669-mediated GYS1 activation in muscle cells.
Experimental Protocols
The selectivity and potency of AJS1669 were determined through robust in vitro assays. The following sections detail the methodologies employed in these key experiments.
Human Glycogen Synthase 1 (hGYS1) Activation Assay
This assay quantifies the enzymatic activity of hGYS1 in the presence of AJS1669. The principle of the assay is a coupled enzyme reaction where the product of the GS reaction, UDP, is used in subsequent reactions leading to the oxidation of NADH, which can be measured spectrophotometrically.
Materials:
-
Recombinant human GYS1 (hGYS1)
-
This compound at various concentrations
-
Glucose-6-Phosphate (G6P)
-
Uridine diphosphate glucose (UDP-glucose)
-
Phosphoenolpyruvic acid (PEP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Polystyrene 96-well half-area plates
-
Tris-HCl buffer
Procedure:
-
A solution containing AJS1669 at various concentrations, with or without 10 mM G6P, is added to a 96-well plate.[1]
-
A substrate solution containing UDP-glucose, PEP, and NADH is added to each well.[1]
-
The reaction is initiated by adding an enzyme solution containing hGYS1 lysates and a PK/LDH solution.[1]
-
The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
-
The rate of NADH decomposition is proportional to the GYS1 activity.
-
EC50 values are calculated from the concentration-response curves.
Glycogen Synthase Activity Assay in Tissue Lysates
This assay measures the incorporation of radiolabeled glucose from UDP-glucose into glycogen to determine GS activity in tissue homogenates.
Materials:
-
Mouse skeletal muscle and liver tissues
-
[¹⁴C] UDP-glucose
-
This compound at various concentrations
-
Homogenization buffer
-
Reagents for glycogen precipitation and washing (e.g., ethanol)
-
Scintillation counter
Procedure:
-
Skeletal muscle and liver tissues are homogenized in a suitable buffer.[1]
-
The tissue lysates are incubated with various concentrations of AJS1669.
-
The enzymatic reaction is initiated by the addition of [¹⁴C] UDP-glucose.
-
After a defined incubation period, the reaction is stopped, and glycogen is precipitated.
-
The precipitate is washed to remove unincorporated [¹⁴C] UDP-glucose.
-
The amount of ¹⁴C-labeled glycogen is quantified using a scintillation counter.
-
GS activity is expressed as the rate of incorporation of glucose into glycogen.
Caption: Experimental workflow for the in vitro hGYS1 activation assay.
Conclusion
The available data strongly indicate that this compound is a selective activator of muscle glycogen synthase (GYS1). Its potency is significantly increased in the presence of G6P, and it demonstrates clear isoform selectivity for GYS1 over the liver isoform GYS2. This muscle-specific action makes AJS1669 a promising candidate for further investigation as a therapeutic agent for metabolic diseases, potentially offering a targeted approach to improving glucose metabolism. The detailed experimental protocols provided herein offer a basis for the replication and further exploration of these findings.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AJS1669 Free Acid in an In Vitro Glycogen Synthase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJS1669 is a novel, potent, and orally available small-molecule activator of the muscle isoform of glycogen synthase (GYS1).[1][2][3] Glycogen synthase is a pivotal enzyme in glucose metabolism, responsible for the synthesis of glycogen, the primary storage form of glucose in mammals.[3] Impaired glycogen synthesis is a characteristic feature of insulin resistance and type 2 diabetes. The activation of GYS1 by pharmacological agents like AJS1669 presents a promising therapeutic strategy for improving glucose metabolism.[1][3]
AJS1669 functions as an allosteric activator of GYS1, and its activity is significantly enhanced in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of the enzyme.[3][4] This document provides a detailed protocol for an in vitro glycogen synthase assay to characterize the activity of AJS1669 free acid. The described method is a continuous, enzyme-coupled spectrophotometric assay that measures the rate of UDP production, which is stoichiometrically linked to glycogen synthesis.
Principle of the Assay
The activity of glycogen synthase is determined by measuring the rate of UDP formation as it catalyzes the transfer of glucose from UDP-glucose to a glycogen primer. The production of UDP is coupled to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). Pyruvate kinase converts phosphoenolpyruvate (PEP) and UDP to pyruvate and UTP. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.
Quantitative Data
The potency of this compound as a GYS1 activator is summarized in the table below, with data derived from studies on human GYS1 (hGYS1).[4]
| Compound | Condition | EC50 (µM) |
| This compound | Without G6P | 5.2 |
| This compound | With 2.5 mM G6P | 0.037 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Recombinant human glycogen synthase 1 (hGYS1)
-
UDP-glucose
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Glucose-6-Phosphate (G6P)
-
Glycogen (from rabbit liver)
-
Trizma base
-
Magnesium chloride (MgCl2)
-
EDTA
-
2-Mercaptoethanol
-
96-well half-area microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Solutions
1. Assay Buffer (50 mM Tris-HCl, pH 7.8, 5 mM MgCl2, 2 mM EDTA)
-
Dissolve Trizma base in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 7.8 with HCl.
-
Add MgCl2 to a final concentration of 5 mM.
-
Add EDTA to a final concentration of 2 mM.
-
Store at 4°C.
2. Substrate Solution
-
Prepare a stock solution of 50 mM UDP-glucose in deionized water.
-
Prepare a stock solution of 100 mM PEP in deionized water.
-
Prepare a stock solution of 20 mM NADH in deionized water.
-
On the day of the experiment, prepare the Substrate Solution by mixing the stock solutions in the Assay Buffer to achieve the desired final concentrations in the reaction mixture (e.g., for a final concentration of 2 mM UDP-glucose, 4 mM PEP, and 0.4 mM NADH).
3. Coupling Enzyme Solution
-
Prepare a solution containing pyruvate kinase and lactate dehydrogenase in Assay Buffer. The final concentration in the reaction mixture should be sufficient to ensure that the glycogen synthase reaction is the rate-limiting step (e.g., 5-10 units/mL of each enzyme).
4. G6P Solution
-
Prepare a stock solution of 100 mM G6P in deionized water.
5. This compound Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution to generate a range of concentrations for testing.
6. Enzyme Solution
-
Dilute the recombinant hGYS1 to the desired concentration in Assay Buffer immediately before use.
Assay Procedure
-
Preparation of Reaction Mixture:
-
In a 96-well half-area microplate, add the following components in the specified order:
-
This compound solution or vehicle control.
-
G6P solution or deionized water.
-
Substrate Solution.
-
Coupling Enzyme Solution.
-
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the Enzyme Solution (hGYS1) to each well.
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.
-
Determine the specific activity of glycogen synthase in the presence of different concentrations of AJS1669.
-
Plot the enzyme activity against the AJS1669 concentration and fit the data to a suitable dose-response curve to determine the EC50 value.
-
Diagrams
References
- 1. oncoproteomics.nl [oncoproteomics.nl]
- 2. Structural basis for glucose-6-phosphate activation of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose-6-Phosphate–Mediated Activation of Liver Glycogen Synthase Plays a Key Role in Hepatic Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of AJS1669 Free Acid in ob/ob Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the dosing and administration of AJS1669 free acid in ob/ob mice, a model for obesity and type 2 diabetes. The protocols are based on established research demonstrating the compound's efficacy in improving glucose metabolism and reducing body fat mass.[1][2][3]
AJS1669 is a novel, potent, and orally available small-molecule activator of muscle glycogen synthase (GS), a key enzyme in glycogen synthesis.[1][2][4] Specifically, it activates glycogen synthase 1 (GYS1), the predominant isoform in skeletal muscle.[1][2] Its mechanism of action is distinct from other insulin-sensitizing drugs like pioglitazone.[1]
Data Presentation
Table 1: Chronic Administration Dosing in ob/ob Mice
| Compound | Dosage | Administration Route | Frequency | Study Duration | Vehicle |
| AJS1669 | 3 mg/kg | Oral | Twice Daily | 4 weeks | Not Specified |
| AJS1669 | 10 mg/kg | Oral | Twice Daily | 4 weeks | Not Specified |
| Pioglitazone (Positive Control) | Not Specified | Oral | Twice Daily | 4 weeks | Not Specified |
Table 2: Key Findings of 4-Week AJS1669 Administration in ob/ob Mice
| Parameter | 3 mg/kg AJS1669 | 10 mg/kg AJS1669 | Key Observations |
| Blood Glucose | Significant Decrease | Significant Decrease | Reduction observed by day 28.[1] |
| HbA1c | Reduction | Significant Reduction | Dose-dependent improvement.[1] |
| Body Weight | No Significant Change | No Significant Change | In contrast to pioglitazone which may cause weight gain.[1] |
| Body Fat Mass | Not Specified | Decrease | AJS1669 reduces fat mass.[1] |
| Food Intake | No Major Change | No Major Change | [1] |
| Glucose Tolerance | Improved | Significantly Improved | Dose-dependent improvement observed in OGTT.[1] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of AJS1669 in ob/ob Mice
1. Animal Model:
-
Male ob/ob mice are a suitable model.[1] Experiments can begin when the obese phenotype is well-established, typically between 6-8 weeks of age.[5]
-
House mice in a temperature-controlled environment (~22°C) with a 12-hour light/dark cycle, providing ad libitum access to standard chow and water.[5]
-
Allow for an acclimatization period of at least one week before starting the experiment.[5]
-
For obesity studies, it is critical to match experimental and control groups for body weight and blood glucose at the beginning of the study.[6]
2. Compound Preparation:
-
For in vivo oral administration, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another option is 10% DMSO in 90% corn oil.[7] It is recommended to prepare the working solution fresh on the day of use.[4]
3. Dosing and Administration:
-
Administer AJS1669 orally at doses of 3 mg/kg and 10 mg/kg.[1]
-
Administer the compound twice daily for a duration of 4 weeks.[1]
-
A vehicle control group should receive the same volume of the vehicle solution on the same schedule.
-
A positive control group, such as pioglitazone, can also be included.[1]
4. Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly throughout the study.[1]
-
Collect blood samples at specified time points (e.g., day 17 and day 28) to measure plasma glucose and HbA1c levels.[1]
-
At the end of the study, euthanize the mice according to approved institutional guidelines.[5]
-
Collect blood via cardiac puncture for further analysis.[5]
-
Harvest skeletal muscle and hepatic tissues to analyze the expression of genes related to mitochondrial biogenesis and fatty acid oxidation.[1]
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
An OGTT should be performed during the final week of the chronic administration study to assess improvements in glucose tolerance.[1]
-
Record the baseline blood glucose level from a tail snip (t=0).[5]
-
Administer a 1 g/kg bolus of D-glucose via oral gavage.[1] Note: A 2 g/kg bolus is also commonly used in other protocols.[5]
-
Measure blood glucose levels at 30, 60, and 120 minutes post-glucose administration.[1]
Visualizations
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. tabaslab.com [tabaslab.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Solubilizing AJS1669 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective solubilization of active pharmaceutical ingredients (APIs) is a critical first step in a wide range of research and development activities, from initial in vitro screening to formulation development. This document provides a comprehensive guide to selecting an appropriate solvent and preparing stock solutions for the compound designated AJS1669 free acid. Given that AJS1669 is a novel compound, this protocol outlines a systematic approach to determining its solubility characteristics.
For weakly acidic or basic drugs, aqueous solubility is often poor.[1] The solubility of a weakly acidic drug can be increased by raising the pH of the solution.[2][3] Conversely, for weakly basic drugs, a decrease in pH enhances solubility.[3] Salt formation is a common and highly effective method for improving the solubility and dissolution rates of both acidic and basic drugs.[2][4]
Solvent Selection Strategy
The choice of solvent is paramount and depends on the physicochemical properties of the compound and the intended downstream application. A tiered approach is recommended to identify the most suitable solvent system.
Tier 1: Common Organic Solvents
For initial screening and in vitro assays, water-miscible organic solvents are typically the first choice.
-
Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent capable of dissolving a wide range of compounds, including many hydrophobic peptides and other organic molecules.[5][6] It is a common choice for preparing high-concentration stock solutions for cell-based assays.[7]
-
Ethanol (EtOH): A polar protic solvent that is less toxic than DMSO and suitable for a variety of applications.
-
Methanol (MeOH): Similar to ethanol, it is a useful solvent for polar compounds. Acetone and methanol are often preferred for spray drying due to their high volatility.[8]
When preparing stock solutions for cell culture, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some can handle up to 1%.[5] Primary cells are generally more sensitive.[5] A common practice is to prepare a highly concentrated stock solution in 100% DMSO and then dilute it into the aqueous assay medium.[5]
Tier 2: pH Modification
If this compound has poor solubility in common organic solvents, altering the pH of an aqueous solution can significantly improve its solubility. As an acidic compound, its solubility is expected to increase in a basic pH environment.
-
Basic Buffers: Buffers such as phosphate-buffered saline (PBS) at a pH of 7.4, or the use of a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to create a basic solution, can be effective.
Tier 3: Co-solvents and Surfactants
For particularly challenging compounds, a combination of solvents or the addition of surfactants may be necessary.
-
Co-solvent Systems: Mixtures of water and an organic solvent (e.g., ethanol/water) can enhance solubility.
-
Surfactants: Low concentrations of surfactants can aid in the solubilization of certain drug products.[9]
Experimental Protocol: Determining the Solubility of this compound
This protocol provides a step-by-step method for determining the solubility of AJS1669 in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., DMSO, Ethanol, Purified Water)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Prepare Supersaturated Solutions:
-
Weigh out a predetermined amount of AJS1669 (e.g., 10 mg) into separate vials.
-
Add a small, measured volume of the first solvent to be tested (e.g., 100 µL) to the first vial.
-
Repeat for all other solvents to be tested in their respective vials.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes.
-
Allow the solutions to equilibrate at a constant temperature (e.g., room temperature) for 24 hours to ensure they reach a state of equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved AJS1669 using a validated analytical method such as HPLC.
-
-
Calculate Solubility:
-
Based on the measured concentration and the dilution factor, calculate the solubility of AJS1669 in each solvent.
-
Quantitative Data Summary
The following table should be used to record the experimental solubility data for AJS1669.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| DMSO | 25 | [Insert Data] | [e.g., Clear solution] |
| Ethanol | 25 | [Insert Data] | [e.g., Fine precipitate] |
| Water (pH 7.4) | 25 | [Insert Data] | [e.g., Insoluble] |
| [Add other solvents] | 25 | [Insert Data] |
Protocol for Preparing a 10 mM Stock Solution of AJS1669 in DMSO
This protocol is for preparing a high-concentration stock solution for use in biological assays.
Materials:
-
This compound (Molecular Weight to be determined)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Determine the required mass of AJS1669:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
-
Weighing and Dissolving:
-
Weigh the calculated amount of AJS1669 into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
-
Solubilization:
-
Vortex the solution until the AJS1669 is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent for AJS1669.
Caption: A tiered approach to solvent selection for AJS1669.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental protocol for determining the solubility of AJS1669.
Caption: Experimental workflow for solubility measurement.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajptonline.com [ajptonline.com]
- 3. asianjpr.com [asianjpr.com]
- 4. rjpdft.com [rjpdft.com]
- 5. lifetein.com [lifetein.com]
- 6. maxanim.com [maxanim.com]
- 7. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 8. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for A-J-S-1669 Free Acid in Cell Culture Experiments
Introduction
AJS1669 free acid is a novel, potent, and orally available small-molecule activator of muscle glycogen synthase (GS), an enzyme critical in glucose metabolism.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at researchers, scientists, and drug development professionals. The primary application of AJS1669 is in the study of glycogen synthesis, glucose uptake, and the broader field of metabolic diseases, particularly type 2 diabetes.[3][5]
AJS1669 acts as an allosteric activator of glycogen synthase 1 (GYS1), the isoform predominantly found in skeletal muscle.[5][6] Its activity is significantly enhanced in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GS.[2][6] Studies have shown that AJS1669 effectively increases glycogen levels in skeletal muscle cells in a concentration-dependent manner.[6]
Data Presentation
In Vitro Activity of AJS1669
| Parameter | Value | Conditions | Source |
| EC50 (hGYS1 activation) | 5.2 µM | Incubated alone | [5][6] |
| EC50 (hGYS1 activation) | 0.037 µM | In the presence of 2.5 mM G6P | [5][6] |
Signaling Pathway
The primary signaling pathway influenced by AJS1669 is the glycogen synthesis pathway in skeletal muscle. AJS1669 directly activates GYS1, leading to the conversion of UDP-glucose into glycogen. This process is enhanced by the presence of G6P.
Caption: AJS1669 allosterically activates GYS1, promoting glycogen synthesis.
Experimental Protocols
Protocol 1: In Vitro Glycogen Synthase (GS) Activation Assay
This protocol is designed to measure the direct effect of AJS1669 on the activity of glycogen synthase 1 (GYS1).
Materials:
-
Recombinant human GYS1 (hGYS1)
-
This compound (solubilized in DMSO)
-
UDP-[14C]glucose
-
Glycogen
-
Glucose-6-Phosphate (G6P)
-
TCA (Trichloroacetic acid)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing assay buffer, glycogen, and UDP-[14C]glucose.
-
Add varying concentrations of this compound to the reaction mixture. For control experiments, use DMSO alone.
-
To test the potentiation effect, prepare a parallel set of experiments with the addition of 2.5 mM G6P.[6]
-
Initiate the reaction by adding hGYS1 enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Spot the reaction mixture onto filter paper and wash with ethanol to remove unincorporated UDP-[14C]glucose.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the GS activity and plot the concentration-response curve to determine the EC50 value.
Caption: Workflow for the in vitro Glycogen Synthase activation assay.
Protocol 2: Cellular Glycogen Synthesis Assay in Skeletal Muscle Cells
This protocol measures the effect of AJS1669 on glycogen synthesis in a cellular context using skeletal muscle cell lines (e.g., L6 or C2C12 myotubes).
Materials:
-
Skeletal muscle cell line (e.g., L6 myoblasts)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound (solubilized in DMSO)
-
[14C]-Glucose
-
Glycogen extraction buffer (e.g., 30% KOH)
-
Ethanol
-
Scintillation counter and vials
Procedure:
-
Culture skeletal muscle cells and differentiate them into myotubes.
-
Treat the myotubes with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Add [14C]-Glucose to the medium and incubate for 1-2 hours to allow for glucose uptake and incorporation into glycogen.
-
Wash the cells with ice-cold PBS to remove extracellular glucose.
-
Lyse the cells and extract glycogen using a glycogen extraction buffer.
-
Precipitate the glycogen by adding ethanol and centrifuging.
-
Wash the glycogen pellet with ethanol to remove any remaining free glucose.
-
Dissolve the glycogen pellet in water and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
Caption: Workflow for measuring cellular glycogen synthesis.
Solubility and Preparation of this compound Stock Solution
This compound is soluble in DMSO.[7] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 250 mg/mL.[7] This stock solution can then be diluted in a cell culture medium to the desired final concentration. It is important to note that for in vivo studies, a specific solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[7]
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. The compound should be stored at -20°C for long-term stability.[7]
Conclusion
This compound is a valuable tool for studying glycogen metabolism and the development of potential therapeutics for type 2 diabetes. The provided protocols offer a starting point for researchers to investigate the effects of this compound in both enzymatic and cellular assays. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Measuring Changes in HbA1c Levels with AJS1669 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJS1669 is a novel, orally available small-molecule activator of muscle glycogen synthase (GS).[1][2] Impaired glycogen synthesis is a key feature of insulin resistance and type 2 diabetes. By activating glycogen synthase 1 (GYS1), the primary isoform in skeletal muscle, AJS1669 aims to improve glucose metabolism.[1][2] Studies in ob/ob mice, a model for obesity and type 2 diabetes, have demonstrated that treatment with AJS1669 can lead to a reduction in both blood glucose and hemoglobin A1c (HbA1c) levels, indicating improved long-term glycemic control.[1][2]
These application notes provide a summary of the effects of AJS1669 on HbA1c levels and a detailed protocol for the measurement of HbA1c in a research setting, specifically tailored for preclinical studies involving mouse models.
Data Presentation: Efficacy of AJS1669 on HbA1c Levels in ob/ob Mice
The following table summarizes the in vivo efficacy of AJS1669 on HbA1c levels in a diabetic mouse model. Male ob/ob mice at 8 weeks of age were treated for 28 days. The data is extracted from the study "AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice".
| Treatment Group | Dosage | Administration Route | Duration | Mean HbA1c (%) | Change from Vehicle (%) |
| Vehicle (0.5% methylcellulose) | - | Oral (twice daily) | 28 days | ~6.8 | - |
| AJS1669 | 3 mg/kg | Oral (twice daily) | 28 days | ~6.5 | ~ -4.4 |
| AJS1669 | 10 mg/kg | Oral (twice daily) | 28 days | ~6.2 | ~ -8.8 |
| Pioglitazone (Positive Control) | 10 mg/kg | Oral (twice daily) | 28 days | ~5.5 | ~ -19.1 |
*Indicates a statistically significant reduction compared to the vehicle group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of AJS1669 and the experimental workflow for assessing its impact on HbA1c.
Caption: Proposed signaling pathway of AJS1669 in muscle cells.
Caption: Experimental workflow for measuring HbA1c changes.
Experimental Protocols
In Vivo Treatment of Diabetic Mice
This protocol is based on the methodology used in the AJS1669 study.[1]
a. Animal Model:
-
Male ob/ob mice, 8 weeks of age.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
b. Acclimation:
-
Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
c. Group Allocation:
-
Randomly assign mice to treatment groups (n=6-8 per group) based on body weight, blood glucose, and baseline HbA1c levels to ensure no significant pre-existing differences between groups.
d. Treatment Groups:
-
Vehicle Control: 0.5% methylcellulose solution.
-
AJS1669: 3 mg/kg and 10 mg/kg, suspended in vehicle.
-
Positive Control: Pioglitazone, 10 mg/kg, suspended in vehicle.
e. Administration:
-
Administer the assigned treatment orally via gavage twice daily (e.g., 9:00 AM and 4:00 PM) for 28 consecutive days.
f. Blood Collection for HbA1c Analysis:
-
At the end of the 28-day treatment period, collect whole blood samples from the mice.
-
Collect blood via a suitable method (e.g., submental or retro-orbital bleeding) into tubes containing an anticoagulant such as EDTA.
-
Store samples at 2-8°C for up to two weeks before analysis. For longer storage, samples should be frozen at -20°C or below.
Protocol for HbA1c Measurement using an Enzymatic Assay Kit
This protocol is a generalized procedure based on commercially available mouse HbA1c assay kits.[3] Researchers should always refer to the specific instructions provided with their chosen kit.
a. Principle of the Assay:
-
This enzymatic assay involves the lysis of whole blood to release hemoglobin. A protease then digests the hemoglobin, releasing amino acids, including glycated valines from the N-terminus of the beta chains. The glycated valines are then measured in a subsequent enzymatic reaction that produces a colorimetric signal, which is proportional to the HbA1c concentration.
b. Reagent and Sample Preparation:
-
Prepare all reagents, calibrators, and controls according to the kit manufacturer's instructions.
-
Allow all components to reach room temperature before use.
c. Preparation of Hemolysate:
-
Dispense the provided Lysis Buffer into appropriately labeled tubes (e.g., 62.5 µL).
-
Add a small volume of the whole blood sample (e.g., 5 µL) to the Lysis Buffer.
-
Mix gently by pipetting, avoiding foam formation.
-
Vortex the mixture and incubate at room temperature for approximately 10 minutes, or until the red blood cells are completely lysed. Complete lysis is indicated by a clear, dark red solution with no particulate matter.
d. Assay Procedure:
-
In a microplate, add the necessary reagents as specified by the kit (e.g., 112 µL of Reagent A and 48 µL of Reagent B) to each well.
-
Add 25 µL of the prepared hemolysate (from samples, calibrators, or controls) to the corresponding wells.
-
Mix thoroughly by pipetting up and down.
-
Incubate the microplate at 37°C for 5 minutes.
-
Read the initial absorbance at 700 nm using a microplate reader.
-
Add the final reagent (e.g., 70 µL of Reagent C) to each well and mix.
-
Incubate the plate at 37°C for an additional 3 minutes.
-
Read the final absorbance at 700 nm.
e. Calculation of Results:
-
Calculate the change in absorbance for each well by subtracting the initial absorbance from the final absorbance.
-
Construct a calibration curve by plotting the mean change in absorbance for each calibrator against its known HbA1c concentration.
-
Determine the HbA1c concentration of the unknown samples by interpolating their mean absorbance values on the calibration curve.
-
If samples were diluted, multiply the calculated concentration by the dilution factor.
Concluding Remarks
The methodologies and data presented provide a framework for the investigation of AJS1669's effect on HbA1c levels. Accurate and consistent measurement of HbA1c is crucial for evaluating the efficacy of novel anti-diabetic compounds. The provided protocols offer a starting point for researchers, which should be adapted and optimized based on specific experimental needs and the laboratory equipment available. Adherence to standardized procedures is paramount for generating reliable and reproducible data in the development of new therapeutics for diabetes.
References
Application Notes and Protocols for AJS1669 Free Acid in Animal Models of Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJS1669 free acid is a novel, potent, and orally available small-molecule activator of muscle glycogen synthase (GS).[1][2][3] Impaired glycogen synthesis is a key feature of insulin resistance and type 2 diabetes. As a key enzyme in this process, glycogen synthase presents a promising therapeutic target.[4][5] AJS1669 has demonstrated potential in preclinical studies to improve glucose metabolism and reduce body fat mass, making it a valuable tool for studying insulin resistance in animal models.[1][4][5] These application notes provide detailed protocols for the use of this compound in the ob/ob mouse model of insulin resistance, based on published findings.
Mechanism of Action
AJS1669 directly activates glycogen synthase 1 (GYS1), the predominant isoform in skeletal muscle.[4][5] Its activity is enhanced in the presence of glucose-6-phosphate (G6P), an allosteric activator of GYS1.[4][5] By activating GYS1, AJS1669 promotes the conversion of glucose into glycogen in muscle tissue, thereby improving glucose disposal.[4] Furthermore, studies have shown that treatment with AJS1669 leads to an upregulation of genes involved in mitochondrial fatty acid oxidation and biogenesis in both skeletal muscle and hepatic tissue, suggesting a broader impact on energy metabolism.[1][4][5]
Data Presentation
The following tables summarize the quantitative data from a 4-week study of AJS1669 administration in ob/ob mice.
Table 1: Effects of AJS1669 on Metabolic Parameters in ob/ob Mice
| Parameter | Vehicle Control | AJS1669 (3 mg/kg) | AJS1669 (10 mg/kg) | Pioglitazone (Positive Control) |
| Blood Glucose (mg/dL) at Day 28 | High | Reduced | Significantly Reduced[4] | Significantly Reduced |
| Hemoglobin A1c (HbA1c) (%) at Day 28 | High | Reduced | Significantly Reduced[4] | Not Reported |
| Body Weight Change | Gain | No significant change | No significant change[4] | Gain |
| Body Fat Mass | High | Reduced | Significantly Reduced[1][4] | Not Reported |
Table 2: Gene Expression Changes in Tissues of ob/ob Mice Treated with AJS1669
| Gene Category | Skeletal Muscle | Liver |
| Mitochondrial Fatty Acid Oxidation | Elevated mRNA levels[1][4] | Elevated mRNA levels[1][4] |
| Mitochondrial Biogenesis | Elevated mRNA levels[1][4] | Not Reported |
| Hepatic Gluconeogenesis (Pck1, G6pase) | Not Reported | No change in transcription[4] |
Experimental Protocols
Animal Model and Housing
-
Animal Model: Male ob/ob mice are a suitable model for studying insulin resistance.
-
Age: Start the study with mice at an appropriate age (e.g., 5-8 weeks).
-
Housing: House mice in a temperature- and light-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water, unless otherwise specified for a procedure.
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral administration. A suggested vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Dosage: Effective doses in ob/ob mice have been reported to be 3 mg/kg and 10 mg/kg of body weight.[4]
-
Administration: Administer the formulated AJS1669 or vehicle control orally via gavage twice daily for the duration of the study (e.g., 4 weeks).[4]
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the ability of the animals to clear a glucose load from the bloodstream.
-
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Measure blood glucose levels at subsequent time points, for example, 15, 30, 60, and 120 minutes after the glucose challenge.
-
Plot the blood glucose concentration over time to visualize the glucose excursion. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
-
Measurement of Blood Glucose and Hemoglobin A1c (HbA1c)
-
Blood Glucose: Measure non-fasting blood glucose levels periodically throughout the study from tail vein blood samples using a calibrated glucometer.
-
HbA1c: At the end of the study, collect whole blood samples to measure HbA1c levels. This provides an indication of the average blood glucose control over the preceding weeks. Various commercial kits and analyzers are available for measuring mouse HbA1c.
Body Composition Analysis
-
Purpose: To determine the effects of AJS1669 on body fat mass.
-
Method: Use a non-invasive method such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to measure body composition, including fat mass and lean mass, at the beginning and end of the study.
Gene Expression Analysis
-
Purpose: To investigate the molecular mechanisms of AJS1669 action.
-
Procedure:
-
At the end of the study, euthanize the mice and collect tissues of interest (e.g., skeletal muscle, liver).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Extract total RNA from the tissues using a suitable method (e.g., TRIzol reagent).
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target genes involved in fatty acid oxidation (e.g., Cd36, Cpt1a, Ucp2) and mitochondrial biogenesis. Normalize the expression to a stable housekeeping gene.
-
Visualizations
Caption: AJS1669 activates GYS1, promoting glycogen synthesis and upregulating mitochondrial gene expression.
Caption: Experimental workflow for evaluating AJS1669 in ob/ob mice.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 5. The usefulness of HbA1c measurement in diabetic mouse models using various devices [jstage.jst.go.jp]
Application Notes and Protocols for Long-Term Administration of AJS1669 Free Acid in Mice
These application notes provide a comprehensive overview of the long-term administration of AJS1669 free acid in mice, based on preclinical studies. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for type 2 diabetes and metabolic disorders.
Introduction
AJS1669 is a novel, potent, and orally available small-molecule activator of glycogen synthase 1 (GYS1), the primary isoform of glycogen synthase found in skeletal muscle.[1][2] By activating GYS1, AJS1669 promotes the conversion of glucose into glycogen, thereby improving glucose metabolism.[1][2] Long-term studies in diabetic mouse models have demonstrated its efficacy in reducing blood glucose levels, improving glucose tolerance, and decreasing body fat mass.[1][2]
Chemical Name: Sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl)phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate[1]
Mechanism of Action
AJS1669 acts as an allosteric activator of GYS1. Its activity is significantly enhanced in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of glycogen synthase.[1][2] This synergistic activation leads to increased glycogen synthesis in skeletal muscle.[2] Furthermore, long-term administration of AJS1669 has been shown to upregulate genes involved in mitochondrial fatty acid oxidation and biogenesis in both skeletal muscle and hepatic tissue, contributing to a reduction in body fat mass.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from a 4-week administration study of AJS1669 in diabetic ob/ob mice.
Table 1: In Vitro Activity of AJS1669
| Parameter | Value | Conditions |
| EC₅₀ for hGYS1 activation | 5.2 µM | In the absence of G6P |
| EC₅₀ for hGYS1 activation | 0.037 µM | In the presence of 2.5 mM G6P |
Table 2: Effects of 4-Week AJS1669 Administration in ob/ob Mice
| Parameter | Vehicle | AJS1669 (10 mg/kg) | Pioglitazone (Positive Control) |
| Blood Glucose (mg/dL) at Day 28 | ~500 | ~300 | Not Reported |
| HbA1c (%) at Day 28 | ~7.5 | ~6.5 | Not Reported |
| Body Weight Gain (g) over 4 weeks | ~10 | Slightly lower than vehicle | Not Reported |
| Food Consumption | No significant difference | No significant difference | Not Reported |
*p<0.05 vs. vehicle-treated group
Table 3: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice after 4 Weeks of Treatment
| Treatment | Blood Glucose at 30 min post-glucose load | AUC for Blood Glucose |
| Vehicle | Not Reported | Not Reported |
| AJS1669 (3 mg/kg) | Significantly decreased | Significantly improved |
| AJS1669 (10 mg/kg) | Significantly decreased (dose-dependent) | Significantly improved (dose-dependent) |
*p<0.05 vs. vehicle-treated group
Table 4: Body Composition and Safety Parameters in ob/ob Mice after 4 Weeks of Treatment
| Parameter | Vehicle | AJS1669 |
| Body Fat Mass | Not Reported | Decreased |
| Skeletal Muscle Glycogen | No significant change | No significant change |
| Liver Glycogen | No significant change | No significant change |
| Pancreatic Insulin Content | Not Reported | Tendency to increase at higher doses |
| Plasma ALT | No abnormalities observed | No abnormalities observed |
| Plasma AST | No abnormalities observed | No abnormalities observed |
| Blood Lactic Acid | Not Reported | No elevation |
Experimental Protocols
The following are detailed protocols based on the methodology described in the long-term administration study of AJS1669 in mice.[1][2]
Animal Model
-
Species: Mouse
-
Strain: ob/ob (diabetic model) and C57BL/6J (control)
-
Sex: Male
-
Age: Typically 5-6 weeks at the start of the study.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to standard chow and water.
AJS1669 Formulation and Administration
-
Formulation: this compound is typically dissolved in a vehicle suitable for oral administration. A common vehicle is a solution of 0.5% methylcellulose in water.
-
Dosage: Effective doses in ob/ob mice range from 3 mg/kg to 10 mg/kg body weight.[2]
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
Oral Glucose Tolerance Test (OGTT)
-
Fast mice for 16 hours overnight with free access to water.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer D-glucose orally at a dose of 1 g/kg body weight.
-
Collect blood samples at 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a standard glucose meter.
-
Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.
Blood and Tissue Analysis
-
Blood Collection: Collect blood samples at specified time points for the measurement of glucose, HbA1c, and plasma parameters.
-
HbA1c Measurement: Use a commercially available kit to determine the percentage of glycated hemoglobin.
-
Plasma Analysis: Centrifuge blood to separate plasma. Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using standard enzymatic assays to assess liver function.
-
Tissue Collection: At the end of the study, euthanize mice and collect skeletal muscle, liver, and pancreas for further analysis.
-
Glycogen Measurement: Measure glycogen content in skeletal muscle and liver using a glycogen assay kit.
-
Gene Expression Analysis: Isolate total RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes involved in fatty acid oxidation and mitochondrial biogenesis.
Body Composition Analysis
-
Method: Use EchoMRI (Echo Medical Systems) or a similar non-invasive method to measure body fat mass and lean mass.
-
Frequency: Perform measurements at the beginning and end of the 4-week treatment period to assess changes in body composition.
Safety and Toxicology
In the 4-week study in ob/ob mice, repeated administration of AJS1669 did not lead to any observed abnormalities in plasma ALT and AST levels, suggesting a good liver safety profile.[2] Additionally, no elevation in blood lactic acid was observed.[2] In healthy C57BL/6 mice, AJS1669 administration for 4 weeks at 30 mg/kg did not alter body weight, food intake, blood glucose levels, or plasma ALT and AST levels.[2] These findings suggest that AJS1669 does not exert its effects through a toxic mechanism.[2]
Conclusion
AJS1669 is a promising therapeutic candidate for the treatment of type 2 diabetes. Its unique mechanism of action, targeting muscle glycogen synthesis, offers a novel approach to improving glucose homeostasis. The long-term administration studies in mice have demonstrated its efficacy in improving key diabetic parameters with a favorable safety profile. The protocols outlined in these application notes provide a framework for further preclinical investigation of AJS1669 and similar compounds.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Gene Expression Changes in Response to AJS1669 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJS1669 is a novel, orally available small-molecule activator of muscle glycogen synthase (GYS1), a key enzyme in glycogen synthesis.[1][2][3] Preclinical studies in mouse models of type 2 diabetes (ob/ob mice) have demonstrated that AJS1669 improves glucose metabolism and reduces body fat mass.[1][2] Mechanistically, AJS1669 treatment has been shown to upregulate the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation in skeletal muscle and liver tissue.[1][4] This application note provides detailed protocols for quantifying the changes in gene expression of key target genes following AJS1669 treatment in a mouse model. The provided methodologies cover in vivo treatment, RNA extraction from skeletal muscle, and subsequent analysis by quantitative real-time PCR (qPCR).
Data Presentation: Summary of Gene Expression Changes
The following table summarizes the reported changes in mRNA levels in the skeletal muscle of ob/ob mice treated with AJS1669 (10 mg/kg) for four weeks compared to a vehicle-treated control group.
| Gene Symbol | Gene Name | Function | Reported Change in Expression |
| Tfam | Mitochondrial transcription factor A | Mitochondrial biogenesis | Significant Increase |
| Cpt1b | Carnitine palmitoyltransferase 1B | Fatty acid oxidation | Trend towards Increase |
| Acadm | Acyl-CoA dehydrogenase, medium chain | Fatty acid oxidation | Trend towards Increase |
| Gys1 | Glycogen synthase 1, muscle | Glycogen synthesis | No significant change |
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of AJS1669 in skeletal muscle.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
In Vivo Animal Treatment
This protocol is based on studies performed in ob/ob mice, a model for type 2 diabetes.[5]
Materials:
-
AJS1669
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male C57BL/6J ob/ob mice (8-12 weeks of age)
-
Standard laboratory animal housing and diet
-
Oral gavage needles
Procedure:
-
Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Randomly assign mice to two groups: a vehicle control group and an AJS1669 treatment group.
-
Prepare a suspension of AJS1669 in the vehicle at a concentration suitable for a 10 mg/kg dosage.
-
Administer AJS1669 (10 mg/kg) or an equivalent volume of vehicle to the respective groups via oral gavage once daily for 28 days.
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and immediately dissect the skeletal muscle (e.g., gastrocnemius).
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until RNA extraction.
Total RNA Extraction from Skeletal Muscle
This protocol utilizes a commercially available kit, as referenced in the primary literature, supplemented with standard procedures for fibrous tissues.
Materials:
-
RNeasy Plus Mini Kit (or equivalent silica-based RNA extraction kit)
-
TRIzol reagent (or similar phenol-based reagent)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer (e.g., bead mill or rotor-stator homogenizer)
-
Nuclease-free tubes and pipette tips
Procedure:
-
Weigh approximately 30-50 mg of frozen skeletal muscle tissue.
-
In a nuclease-free tube, add 1 mL of TRIzol reagent and the tissue sample.
-
Homogenize the tissue on ice until no visible tissue clumps remain.
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new nuclease-free tube.
-
Proceed with RNA purification using the RNeasy Plus Mini Kit according to the manufacturer's instructions, starting with the addition of ethanol to the aqueous phase.
-
Elute the RNA in nuclease-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis or a bioanalyzer to check for integrity.
Quantitative Real-Time PCR (qPCR)
This protocol describes a two-step RT-qPCR using SYBR Green-based detection.
Materials:
-
High-Capacity cDNA Reverse Transcription Kit (or equivalent)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR-grade primers for target genes (Tfam, Cpt1b, Acadm, Gys1) and a reference gene (e.g., Gapdh, Actb). Note: Primer sequences were not provided in the original study. Pre-validated or newly designed primers should be used.
-
qPCR instrument and compatible plates/tubes
Procedure:
Step 1: cDNA Synthesis
-
In a nuclease-free tube, combine 1-2 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's protocol.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Store the resulting cDNA at -20°C.
Step 2: qPCR Reaction
-
Prepare a qPCR master mix for each gene of interest by combining the SYBR Green qPCR Master Mix, forward and reverse primers (to a final concentration of 200-500 nM each), and nuclease-free water.
-
Aliquot the master mix into a qPCR plate.
-
Add diluted cDNA (e.g., 10-50 ng) to the appropriate wells. Include no-template controls for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
-
Run the qPCR with a standard thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify product specificity.
-
Step 3: Data Analysis
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the relative gene expression changes using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. origene.com [origene.com]
- 5. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Troubleshooting AJS1669 free acid solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the free acid form of AJS1669 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is AJS1669 and what is its mechanism of action?
A1: AJS1669 is a novel, potent, and orally available small-molecule activator of muscle glycogen synthase (GS).[1][2] It functions as an allosteric activator of glycogen synthase 1 (GYS1), the isoform predominantly found in skeletal muscle.[1] AJS1669's activation of GYS1 is enhanced in the presence of glucose-6-phosphate (G6P).[1][2] By activating GYS1, AJS1669 promotes the synthesis of glycogen, the storage form of glucose, in muscle cells. This mechanism of action is being investigated for its potential therapeutic benefits in conditions like type 2 diabetes.[1][2]
Q2: I am observing precipitation of AJS1669 in my cell culture medium. What are the likely causes?
A2: Precipitation of AJS1669 free acid in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. The primary causes include:
-
Exceeding Aqueous Solubility: The concentration of AJS1669 in your final experimental setup may be higher than its solubility limit in the aqueous medium.
-
"Crashing Out" from DMSO Stock: When a concentrated DMSO stock of AJS1669 is rapidly diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to precipitate.
-
Media Components and Temperature: Interactions with components in the cell culture medium (e.g., proteins in serum) and temperature fluctuations can also affect the solubility of AJS1669.
Q3: What are the initial steps to troubleshoot AJS1669 precipitation?
A3: Start with these initial troubleshooting steps:
-
Visual Inspection: Carefully examine your culture wells under a microscope for any signs of crystalline precipitate after adding AJS1669.
-
Solubility Pre-Screen: Before your main experiment, perform a small-scale test to determine the approximate solubility of AJS1669 in your specific cell culture medium at the intended experimental temperature.
-
Optimize Stock Dilution: Instead of a single large dilution, perform a serial dilution of your AJS1669 DMSO stock into pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently mixing to facilitate better dispersion.
Q4: What is the recommended final concentration of DMSO in cell culture experiments with AJS1669?
A4: To minimize solvent-induced toxicity and its effects on cell physiology, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically at or below 0.5%. High concentrations of DMSO can have detrimental effects on most cell lines.
Troubleshooting Guides
Issue 1: Precipitation of AJS1669 During Preparation of Working Solutions
Possible Cause: The concentration of AJS1669 exceeds its solubility in the chosen solvent system.
Troubleshooting Steps:
-
Review Stock Solution Concentration: this compound is highly soluble in 100% DMSO (up to 250 mg/mL with sonication). Ensure your stock solution is fully dissolved before further dilution.
-
Employ a Co-Solvent System: For preparing aqueous working solutions, consider using a co-solvent system. A common approach for in vivo studies that can be adapted for in vitro use involves a mixture of DMSO, PEG300, and Tween-80 in saline. This can significantly improve the solubility of hydrophobic compounds.
-
Gentle Heating and Sonication: To aid dissolution in DMSO, gentle warming (e.g., 37°C water bath) and brief sonication can be effective. However, be cautious of potential compound degradation with excessive heat.
Issue 2: AJS1669 Precipitates in Cell Culture Medium Over Time
Possible Cause: The compound is initially dissolved but comes out of solution during the course of the experiment due to instability in the complex aqueous environment of the cell culture medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of AJS1669 to a level below its kinetic solubility limit in your specific cell culture medium.
-
Inclusion of Serum: If your experimental design allows, the presence of serum (e.g., 10% FBS) can help to stabilize hydrophobic compounds and prevent precipitation through protein binding.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Consider pre-incubating AJS1669 with a suitable cyclodextrin before adding it to your cell culture medium.
Data Presentation
Table 1: In Vitro Activity of AJS1669
| Parameter | Condition | Value | Reference |
| EC50 for hGYS1 activation | AJS1669 alone | 5.2 µM | [1] |
| EC50 for hGYS1 activation | In the presence of 2.5 mM G6P | 0.037 µM | [1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay of AJS1669
This protocol provides a method to determine the kinetic solubility of AJS1669 in a specific aqueous buffer (e.g., PBS or cell culture medium).
Materials:
-
This compound
-
100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a 10 mM stock solution of AJS1669 in 100% DMSO. Ensure the compound is fully dissolved.
-
Add 2 µL of the 10 mM AJS1669 stock solution to the first well of a 96-well plate. Add 2 µL of DMSO to subsequent wells to be used for controls.
-
Add 98 µL of PBS (or your chosen aqueous buffer) to the first well. This results in a 200 µM solution with 2% DMSO.
-
Perform serial dilutions by transferring 50 µL from the first well to the next well containing 50 µL of PBS with 2% DMSO, and so on.
-
Incubate the plate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the DMSO control.
Protocol 2: Thermodynamic Solubility Assay of AJS1669
This protocol determines the equilibrium solubility of AJS1669, which is a more accurate measure of its true solubility.
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of solid AJS1669 powder to a microcentrifuge tube.
-
Add a known volume of PBS (e.g., 1 mL) to the tube.
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.
-
Determine the concentration of AJS1669 in the supernatant using a validated HPLC-UV method against a standard curve.
-
The measured concentration represents the thermodynamic solubility of AJS1669 under the tested conditions.
Visualizations
Caption: AJS1669 signaling pathway for GYS1 activation.
Caption: Troubleshooting workflow for AJS1669 precipitation.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AJS1669 Free Acid Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AJS1669 free acid in cell-based assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AJS1669 and what is its primary mechanism of action?
A1: AJS1669 is a novel, potent, and orally available small-molecule activator of muscle glycogen synthase 1 (GYS1).[1][2] Its primary mechanism is the allosteric activation of GYS1, a key enzyme in glycogen synthesis.[1][3] This activation is enhanced in the presence of glucose-6-phosphate (G6P).[1][2][3] By activating GYS1, AJS1669 promotes the conversion of glucose into glycogen, primarily in skeletal muscle.[1]
Q2: What is the recommended starting concentration range for AJS1669 in cell-based assays?
A2: Based on in vitro studies, a starting concentration range of 0.1 µM to 10 µM is recommended. The EC50 of AJS1669 for human GYS1 (hGYS1) is approximately 5.2 µM.[1][3] However, in the presence of G6P, its potency is significantly increased, with an EC50 of 0.037 µM.[1][3] Therefore, the optimal concentration will depend on the intracellular G6P levels of your specific cell type.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.
Q4: I am observing lower than expected activity of AJS1669 in my cell-based assay. What are the possible causes?
A4: Several factors could contribute to lower than expected activity:
-
Suboptimal Concentration: You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Low Intracellular G6P: The potency of AJS1669 is significantly enhanced by G6P.[1][3] Cell types with low basal levels of G6P may require higher concentrations of AJS1669.
-
Compound Stability: While AJS1669 is generally stable, prolonged incubation in cell culture media at 37°C could lead to degradation. It is advisable to minimize the pre-incubation time of the compound in the media before adding it to the cells.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond optimally.
Q5: Are there any known off-target effects of AJS1669?
A5: Studies have shown that AJS1669 is selective for the muscle isoform of glycogen synthase (GYS1) and does not significantly affect the liver isoform (GYS2).[1][3] At a concentration of 100 µM, AJS1669 did not show any activity on PPARα, γ, or δ.[3] However, as with any small molecule, it is good practice to include appropriate controls to monitor for potential off-target effects in your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal or assay interference | Compound precipitation at high concentrations. | Visually inspect the media for any precipitate after adding AJS1669. If observed, try lowering the concentration or using a different solvent vehicle. Consider a brief sonication of the stock solution before dilution. |
| Intrinsic fluorescence of AJS1669. | Run a control with AJS1669 in media without cells to check for background fluorescence at the wavelengths used in your assay. | |
| Inconsistent results between experiments | Variability in cell density or health. | Standardize cell seeding density and ensure cells are passaged consistently. Regularly check for mycoplasma contamination. |
| Inconsistent preparation of AJS1669 working solutions. | Prepare fresh dilutions of AJS1669 from a validated stock solution for each experiment. Ensure thorough mixing. | |
| Observed cytotoxicity | AJS1669 concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of AJS1669 for your cell line. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture media is below 0.5%, and ideally below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments. | |
| No observable effect of AJS1669 | The chosen cell line does not express sufficient levels of GYS1. | Confirm GYS1 expression in your cell line using techniques like Western blotting or qPCR. |
| The assay readout is not sensitive enough to detect changes in glycogen metabolism. | Consider using a more sensitive assay, such as measuring the incorporation of radiolabeled glucose into glycogen. | |
| Insufficient incubation time. | Optimize the incubation time with AJS1669. A time-course experiment can help determine the optimal duration for observing the desired effect. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| EC50 for hGYS1 activation | 5.2 µM | In vitro assay | [1][3] |
| EC50 for hGYS1 activation | 0.037 µM | In vitro assay with 10 µM G6P | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal AJS1669 Concentration using a Dose-Response Curve
Objective: To determine the effective concentration range of AJS1669 for activating glycogen synthesis in a specific cell line.
Methodology:
-
Cell Seeding: Plate muscle cells (e.g., C2C12 myotubes or primary human skeletal muscle cells) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
AJS1669 Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with DMSO).
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of AJS1669.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Glycogen Quantification: Lyse the cells and measure the glycogen content using a commercially available glycogen assay kit or by measuring the incorporation of 14C-labeled glucose into glycogen.
-
Data Analysis: Plot the glycogen levels against the log of the AJS1669 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Cytotoxicity Assay
Objective: To determine the concentration of AJS1669 that is toxic to the cells.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at an appropriate density.
-
AJS1669 Treatment: The following day, treat the cells with a range of AJS1669 concentrations (e.g., from 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Data Analysis: Plot cell viability against the AJS1669 concentration to determine the LC50 (lethal concentration 50%).
Protocol 3: Assessment of Mitochondrial Biogenesis
Objective: To evaluate the effect of AJS1669 on mitochondrial biogenesis.
Methodology:
-
Cell Treatment: Treat cells with an optimized, non-toxic concentration of AJS1669 for an extended period (e.g., 48-72 hours).
-
RNA/Protein Extraction: Harvest the cells and extract total RNA or protein.
-
Gene/Protein Expression Analysis:
-
qPCR: Analyze the mRNA expression levels of key genes involved in mitochondrial biogenesis, such as TFAM, PGC-1α, NRF1, and NRF2.[1]
-
Western Blot: Analyze the protein levels of mitochondrial markers, such as COX-IV or VDAC.
-
-
Mitochondrial Staining (Optional): Stain live cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Green FM) and quantify the fluorescence intensity using flow cytometry or fluorescence microscopy.
Visualizations
Caption: Signaling pathway of AJS1669 in muscle cells.
Caption: Experimental workflow for optimizing AJS1669 concentration.
Caption: Logical workflow for troubleshooting AJS1669 experiments.
References
- 1. | BioWorld [bioworld.com]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of AJS1669 free acid in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AJS1669 free acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AJS1669?
AJS1669 is a potent and orally available small-molecule activator of muscle glycogen synthase (GS).[1][2][3][4] Specifically, it is an allosteric activator of glycogen synthase 1 (GYS1), the isoform predominantly expressed in skeletal muscle.[1] Its activity is enhanced in the presence of glucose-6-phosphate (G6P).[1][2][3] The primary intended effect of AJS1669 is to increase glycogen synthesis and turnover in skeletal muscle, thereby improving glucose metabolism.[1][5]
Q2: Does AJS1669 activate the liver isoform of glycogen synthase (GYS2)?
Current research indicates that AJS1669 is selective for the muscle isoform GYS1 over the liver isoform GYS2. One key study reported that AJS1669 activated GYS1 in a concentration-dependent manner but did not have a similar effect on human GYS2 (hGYS2).[1] Further experiments using mouse tissue lysates demonstrated that AJS1669 led to a concentration-dependent activation of GS in skeletal muscle, an effect not observed in liver lysates.[1] This selectivity is a critical aspect of its profile, as simultaneous activation of GYS2 in the liver could potentially lead to undesirable effects on glucose homeostasis.[5]
Q3: Are there any known off-target effects of AJS1669 on other kinases or receptors?
As of the latest available public information, comprehensive screening data of AJS1669 against a broad panel of kinases, receptors, and other potential off-target proteins has not been published. The majority of research has focused on its on-target effects related to GYS1 activation and subsequent metabolic changes. Therefore, researchers should exercise caution and consider the possibility of uncharacterized off-target effects in their experimental systems.
Q4: Can AJS1669 cause excessive glycogen accumulation in skeletal muscle?
While AJS1669 is designed to promote glycogen synthesis, studies in ob/ob mice with repeated administration over four weeks did not show evidence of abnormal or excessive glycogen accumulation in skeletal muscle.[5] It is hypothesized that AJS1669 enhances overall glycogen metabolism, including both synthesis and degradation, leading to increased glycogen turnover rather than just storage.[1][5]
Q5: What are the known effects of AJS1669 on gene expression?
In studies with ob/ob mice, repeated administration of AJS1669 was shown to increase the mRNA levels of genes associated with mitochondrial biogenesis and fatty acid oxidation in skeletal muscle.[1][2][3] Specifically, a significant increase in the expression of mitochondrial transcription factor A (Tfam) was observed, along with a trend towards increased expression of genes involved in β-oxidation, such as Cpt1b and Acadm.[1] Additionally, elevated expression of genes related to fatty acid oxidation was also noted in the hepatic tissue of treated mice.[1][2][3]
Troubleshooting Guide
Issue: I am observing effects of AJS1669 in liver cells in my in vitro experiment. Is this an off-target effect?
Possible Explanation:
-
High Concentration: While AJS1669 shows selectivity for muscle GYS1 over liver GYS2 at therapeutic concentrations, it is possible that at very high concentrations in vitro, some off-target effects or minor activation of GYS2 could occur.
-
Indirect Effects: In a whole organism, changes in skeletal muscle metabolism can influence liver metabolism.[6] However, in a monoculture of liver cells, any observed effect is more likely to be a direct effect on the cells.
-
Uncharacterized Off-Target: The effect could be due to an uncharacterized off-target protein present in your liver cell line.
Recommended Actions:
-
Confirm Selectivity: If possible, measure the activity of both GYS1 and GYS2 in your experimental system to confirm the on-target selectivity.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed effect is concentration-dependent and if it occurs at physiologically relevant concentrations.
-
Control Compound: Use a structurally unrelated GYS1 activator, if available, to see if the same effect is produced. This can help differentiate between on-target and potential off-target effects.
Issue: My experiment shows that AJS1669 is altering mitochondrial activity and fatty acid metabolism. Is this a direct off-target effect on mitochondria?
Possible Explanation: This is a known downstream consequence of AJS1669's primary mechanism of action. By activating GYS1, AJS1669 enhances glycogen metabolism, which can lead to changes in the overall energy state of the cell. This, in turn, can trigger signaling pathways that upregulate mitochondrial biogenesis and fatty acid oxidation to meet new metabolic demands.[1][7] Studies have documented increased expression of genes like Tfam, Cpt1b, and Acadm in skeletal muscle following AJS1669 treatment.[1]
Recommended Actions:
-
Time-Course Analysis: Conduct a time-course experiment to see if the activation of GYS1 precedes the changes in mitochondrial and fatty acid metabolism markers.
-
Inhibit GYS1: If a GYS1 inhibitor is available, co-treatment with AJS1669 could help determine if the observed mitochondrial effects are dependent on GYS1 activation.
Data Presentation
Table 1: In Vitro Activity of AJS1669
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| EC50 for hGYS1 activation | 5.2 µM | In vitro assay without G6P | [1] |
| EC50 for hGYS1 activation | 0.037 µM | In vitro assay with 2.5 mM G6P | [1] |
| hGYS2 activation | Not observed | Concentration-dependent assay | [1] |
| GS activation in mouse skeletal muscle lysate | Concentration-dependent | In vitro assay | [1] |
| GS activation in mouse liver lysate | Not observed | In vitro assay |[1] |
Table 2: Gene Expression Changes with AJS1669 Treatment in ob/ob Mice
| Tissue | Gene Category | Specific Genes (mRNA level) | Effect | Source |
|---|---|---|---|---|
| Skeletal Muscle | Mitochondrial Biogenesis | Tfam | Increased | [1] |
| Skeletal Muscle | Fatty Acid Oxidation | Cpt1b, Acadm | Trend towards increase | [1] |
| Hepatic Tissue | Fatty Acid Oxidation | Associated genes | Increased |[1][2][3] |
Mandatory Visualizations
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 6. The interplay between the muscle and liver in the regulation of glucolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Mitochondrial Fatty Acid Synthesis on Mitochondrial Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing vehicle control effects in AJS1669 animal studies
Technical Support Center: AJS1669 Animal Studies
Disclaimer: AJS1669 is a novel, potent, and orally available muscle glycogen synthase (GS) activator identified for its potential in treating type 2 diabetes.[1] This document provides guidance based on published preclinical data and general best practices for managing vehicle controls in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is AJS1669 and what is its mechanism of action?
A1: AJS1669 is a small-molecule activator of muscle glycogen synthase (GS), a key enzyme in glycogen synthesis.[1][2] It has been shown to improve glucose metabolism and reduce body fat mass in mouse models of type 2 diabetes.[1][2][3] AJS1669 activates human glycogen synthase 1 (hGYS1) and this activity is enhanced in the presence of glucose-6-phosphate (G6P).[1][2] By activating GS, AJS1669 is thought to mimic some of the beneficial metabolic effects of physical exercise.[2][4]
Q2: What is a common vehicle for AJS1669 and why is a vehicle control group necessary?
A2: For poorly soluble compounds like many kinase inhibitors and metabolic modulators, a common vehicle might consist of a mixture of solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and saline or water.[5][6] A vehicle control group, which receives the same solvent mixture without the active compound, is crucial.[7][8] This group helps to distinguish the pharmacological effects of AJS1669 from any biological effects caused by the vehicle itself.[8]
Q3: What are the potential side effects of commonly used vehicles like DMSO or PEG?
A3: Vehicles are not always inert.[9] High concentrations of DMSO can have anti-inflammatory, analgesic, and diuretic properties, and may cause local irritation or systemic toxicity.[5][9] PEG formulations, particularly PEG-400, can sometimes induce neuromotor deficits or cardiovascular responses in animal models.[10][11][12] It is important to keep the concentration of these solvents to a minimum.[9]
Q4: We are observing unexpected mortality in our vehicle control group. What could be the cause?
A4: Unexpected mortality in a vehicle control group can stem from several factors. The concentration of the organic solvents (e.g., DMSO) may be too high, leading to systemic toxicity.[5][13] The route and speed of administration can also play a role; for example, rapid intravenous injection of a viscous solution can be harmful.[14] It is also critical to ensure the sterility of the formulation to prevent infection.
Q5: How can we minimize the confounding effects of the vehicle in our AJS1669 study?
A5: To minimize vehicle effects, it is advisable to use the lowest effective concentration of solvents like DMSO.[9] Whenever possible, dilute the initial stock solution in a more benign carrier like saline or PBS, ensuring the final concentration of the organic solvent is low (e.g., <1-10% DMSO).[5][9] Always include a vehicle-only control group and, if feasible, an untreated control group to fully understand the vehicle's impact.[9]
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Data
Symptoms: High variability in plasma concentrations of AJS1669 across animals in the same dose group.
Possible Causes & Solutions:
-
Precipitation of AJS1669 upon injection: Poorly soluble compounds can sometimes precipitate out of the vehicle when introduced into the bloodstream.
-
Inconsistent Dosing Volume: Inaccurate dosing volumes will lead to variability.
-
Solution: Ensure all syringes are properly calibrated and that the injection technique is consistent across all technicians.
-
-
Formulation Instability: AJS1669 may not be stable in the prepared vehicle over time.
-
Solution: Prepare the formulation fresh daily and protect it from light and extreme temperatures. Conduct stability tests on your formulation.
-
Issue 2: Unexpected Physiological Changes in Vehicle Control Animals
Symptoms: Vehicle-treated animals show changes in body weight, blood glucose, or other clinical pathology markers compared to baseline or untreated animals.
Possible Causes & Solutions:
-
Vehicle-Induced Toxicity: The solvents in the vehicle may be causing adverse effects.
-
Stress from Administration: The handling and injection procedure itself can cause stress, leading to physiological changes.
-
Solution: Ensure all animal handlers are well-trained and use proper, consistent techniques to minimize stress. Acclimatize the animals to the handling and dosing procedures before the study begins.
-
Data Presentation
Table 1: Example Clinical Pathology Data from a 4-Week AJS1669 Study in ob/ob Mice
| Parameter | Vehicle Control | AJS1669 (10 mg/kg) | Pioglitazone (Positive Control) |
| Blood Glucose (mg/dL) | 185 ± 15 | 140 ± 12 | 135 ± 14 |
| HbA1c (%) | 6.5 ± 0.4 | 5.8 ± 0.3 | 5.7 ± 0.3 |
| Body Weight Gain (g) | 5.2 ± 0.8 | 4.1 ± 0.6 | 6.5 ± 0.9 |
| Fat Mass Change (%) | +3.1 ± 0.5 | -1.5 ± 0.4* | +4.2 ± 0.6 |
| Liver Enzymes (ALT, U/L) | 45 ± 8 | 48 ± 7 | 50 ± 9 |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. This table summarizes hypothetical data based on published findings for AJS1669, which showed reduced blood glucose and body fat mass compared to vehicle-treated animals.[1][2]
Experimental Protocols
Protocol 1: Preparation of AJS1669 Formulation
-
Objective: To prepare a 1 mg/mL solution of AJS1669 for oral gavage.
-
Materials: AJS1669 powder, DMSO (sterile), PEG400, sterile saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of AJS1669 powder in a sterile container.
-
Dissolve the AJS1669 in DMSO to create a stock solution (e.g., 20 mg/mL). This should be done in a well-ventilated area.[9]
-
In a separate sterile tube, mix PEG400 and sterile saline. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the AJS1669 stock solution to the PEG400/saline mixture while vortexing to create the final 1 mg/mL formulation.
-
Visually inspect the final solution for any precipitates.
-
The vehicle control formulation is prepared in the same manner, substituting an equal volume of DMSO for the AJS1669 stock solution.
-
Visualizations
Caption: Experimental workflow for a typical 4-week AJS1669 animal study.
Caption: Simplified signaling pathway for AJS1669's mechanism of action.
Caption: Troubleshooting decision tree for vehicle-related adverse effects.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 14. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: AJS1669 Free Acid and Glucose Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected effect of AJS1669 free acid on glucose uptake in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AJS1669?
AJS1669 is a potent, orally available activator of glycogen synthase (GS), a key enzyme in glycogen synthesis.[1][2][3] It specifically targets the muscle isoform of glycogen synthase, GYS1.[1] The activity of AJS1669 is further enhanced in the presence of glucose-6-phosphate (G6P).[1][2]
Q2: What is the expected effect of AJS1669 on glucose uptake?
The primary effect of AJS1669 is the activation of glycogen synthase, which leads to an increase in glycogen synthesis and accumulation within the cell.[1] This increased conversion of intracellular glucose to glycogen is expected to lower the intracellular concentration of free glucose and glucose-6-phosphate. This, in turn, maintains a favorable concentration gradient for glucose to enter the cell through glucose transporters (GLUTs), thus indirectly increasing glucose uptake.
Q3: Is AJS1669 a direct activator of glucose transporters?
Current research indicates that AJS1669's primary target is glycogen synthase, not the glucose transporters themselves.[1][2] The observed increase in glucose metabolism is a downstream consequence of enhanced glycogen synthesis.
Q4: What are appropriate positive and negative controls for my glucose uptake assay?
-
Positive Control (Stimulation): Insulin is a standard positive control for stimulating glucose uptake in responsive cell types like adipocytes and muscle cells.
-
Negative Control (Inhibition): A well-characterized glucose transporter inhibitor, such as Cytochalasin B, can be used to ensure the assay is capable of detecting inhibition.
-
Vehicle Control: It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound to account for any solvent effects.
Troubleshooting Guide: this compound Not Showing Expected Effect on Glucose Uptake
If you are not observing an increase in glucose uptake with AJS1669 treatment, please review the following potential issues and troubleshooting steps.
Issue 1: Suboptimal Compound Preparation and Handling
Possible Cause: this compound may not be fully dissolved or may be unstable under your experimental conditions.
Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound is soluble in DMSO.[4] Prepare a concentrated stock solution in 100% DMSO and ensure the compound is fully dissolved. Sonication may be necessary.
-
Freshly Prepare Working Solutions: Dilute the DMSO stock solution into your cell culture medium immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
Check for Precipitation: When adding the AJS1669 working solution to your assay wells, visually inspect for any signs of precipitation. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Issue 2: Incorrect Assay Design and Experimental Parameters
Possible Cause: The experimental conditions may not be optimal for detecting the indirect effect of AJS1669 on glucose uptake.
Troubleshooting Steps:
-
Optimize AJS1669 Concentration: Perform a dose-response experiment to determine the optimal concentration of AJS1669 for your specific cell line. Based on published data, concentrations in the range of 1-100 µM have been shown to increase glycogen accumulation in human muscle cells.[1]
-
Optimize Incubation Time: The effect of AJS1669 on glucose uptake is indirect. A sufficient pre-incubation time is necessary for glycogen synthase to be activated and for a significant reduction in intracellular glucose to occur. Consider extending the pre-incubation time with AJS1669 before adding the labeled glucose analog.
-
Serum Starvation: Proper serum starvation is critical to lower basal glucose uptake and increase the sensitivity of the cells to stimulation. The duration of serum starvation (typically 2-16 hours) should be optimized for your cell line to avoid cellular stress.
-
Confirm Glycogen Synthase Activity: As AJS1669's primary target is glycogen synthase, consider performing a direct assay to confirm that the compound is activating its target in your experimental system. This can be done by measuring glycogen content or the activity of glycogen synthase itself.
Issue 3: Cell Line and Culture-Related Problems
Possible Cause: The chosen cell line may not be appropriate, or the cells may not be in a healthy, responsive state.
Troubleshooting Steps:
-
Cell Line Selection: Ensure your chosen cell line expresses GYS1, the primary target of AJS1669. Muscle cell lines (e.g., L6, C2C12) and adipocytes (e.g., 3T3-L1) are generally responsive.
-
Cell Health and Confluency: Use cells with a low passage number and ensure they are healthy and not over-confluent, as this can affect their metabolic activity.
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can significantly alter cellular metabolism.
Issue 4: Potential Off-Target or Unexpected Effects
Possible Cause: The "free acid" nature of the compound could lead to unexpected effects on cellular metabolism.
Troubleshooting Steps:
-
Consider Fatty Acid-like Effects: Free fatty acids can have complex and sometimes inhibitory effects on glucose uptake.[6] While AJS1669 is not a typical fatty acid, its chemical properties might lead to off-target effects. Review the literature on the effects of fatty acids on glucose metabolism in your specific cell line.
-
pH of Media: Ensure that the addition of the "free acid" form of AJS1669 does not significantly alter the pH of your culture medium, as this can impact cellular health and function.
Data Presentation
Table 1: Troubleshooting Summary
| Potential Issue | Key Troubleshooting Steps | Expected Outcome |
| Compound Solubility/Stability | - Prepare fresh solutions from a DMSO stock.- Visually inspect for precipitation.- Perform a dose-response curve. | AJS1669 is fully dissolved and active in the assay. |
| Assay Conditions | - Optimize pre-incubation time with AJS1669.- Optimize serum starvation duration.- Use appropriate positive and negative controls. | Assay is sensitive enough to detect changes in glucose uptake. |
| Cellular Response | - Confirm GYS1 expression in the cell line.- Monitor cell health and confluency.- Test for mycoplasma. | Cells are healthy and capable of responding to AJS1669. |
| Mechanism of Action | - Measure glycogen content or glycogen synthase activity directly. | Confirmation that AJS1669 is activating its primary target. |
Table 2: Example Dose-Response of AJS1669 on Glycogen Accumulation in Human Muscle Cells (Adapted from Nakano et al., 2017)
| AJS1669 Concentration (µM) | Glycogen Accumulation (Fold Change over Control) |
| 0 | 1.0 |
| 1 | ~1.5 |
| 10 | ~2.5 |
| 100 | ~3.0 |
Note: These are approximate values for illustrative purposes based on published data.[1] Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Colorimetric Glucose Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight.
-
Serum Starvation: Wash cells twice with warm PBS. Replace the culture medium with serum-free medium and incubate for 2-16 hours.
-
AJS1669 Treatment: Remove the starvation medium and add fresh serum-free medium containing the desired concentrations of AJS1669 or vehicle control. Incubate for the optimized pre-incubation time (e.g., 1-3 hours).
-
Glucose Uptake: Add 2-deoxyglucose (2-DG) to each well to a final concentration of 1 mM. Incubate for 10-20 minutes.
-
Stop and Wash: To stop the uptake, quickly remove the 2-DG solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Detection: Lyse the cells and follow the manufacturer's instructions for the colorimetric detection of intracellular 2-DG-6-phosphate.
Protocol 2: Measuring Glycogen Content
This protocol can be used to confirm the direct effect of AJS1669 on its target.
-
Cell Treatment: Seed and treat cells with AJS1669 as described in Protocol 1 (steps 1-3).
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them in a suitable buffer.
-
Glycogen Hydrolysis: Treat the cell lysates with an enzyme that hydrolyzes glycogen to glucose (e.g., amyloglucosidase).
-
Glucose Detection: Measure the amount of glucose released using a commercially available glucose assay kit (e.g., a glucose oxidase-based assay).
-
Normalization: Normalize the glycogen content to the total protein concentration in each sample.
Visualizations
Caption: AJS1669 signaling pathway for glycogen synthesis.
Caption: Troubleshooting workflow for AJS1669 experiments.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effects of free fatty acids on gluconeogenesis and glycogenolysis in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AJS1669 and Murine Body Weight Regulation
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing AJS1669 in preclinical murine studies. The following frequently asked questions (FAQs) and troubleshooting guides address observations related to body weight changes in mice treated with AJS1669.
Frequently Asked Questions (FAQs)
Q1: Is it normal to observe body weight changes in mice treated with AJS1669?
A1: Changes in body composition, specifically a reduction in body fat mass, are an expected outcome in certain mouse models treated with AJS1669. In leptin-deficient ob/ob mice, a model for obesity and type 2 diabetes, repeated administration of AJS1669 has been shown to decrease body fat mass.[1][2] However, in healthy, lean C57Bl/6 mice, AJS1669 administration did not result in alterations to overall body weight.[2] Therefore, the observation of body weight changes is dependent on the specific mouse model being used.
Q2: What is the mechanism of action for AJS1669 that leads to changes in body fat?
A2: AJS1669 is a small-molecule activator of muscle glycogen synthase (GYS1), a key enzyme in glycogen synthesis.[1][2] By activating GYS1, AJS1669 enhances glycogen metabolism and improves mitochondrial biogenesis. This leads to an increase in the expression of genes associated with mitochondrial fatty acid oxidation in both skeletal muscle and hepatic tissue.[2] This metabolic shift promotes the utilization of fats for energy, resulting in a reduction of body fat mass.[1][3]
Q3: My ob/ob mice treated with AJS1669 are losing weight. Is this a cause for concern?
A3: A reduction in body fat mass is a desired therapeutic effect of AJS1669 in the context of obesity and type 2 diabetes models like the ob/ob mouse.[1][2][3] However, it is crucial to monitor the overall health of the animals. Ensure that the weight loss is gradual and primarily due to a reduction in fat mass, not lean mass. Standard animal welfare monitoring protocols should be in place.
Q4: I am not observing any body weight changes in my C57Bl/6 mice treated with AJS1669. Is the compound working?
A4: The lack of body weight change in healthy, lean C57Bl/6 mice is consistent with published findings.[2] In these animals, AJS1669 is not expected to significantly alter overall body weight. To confirm the compound's activity, you may consider measuring other metabolic parameters such as blood glucose levels, glucose tolerance, or glycogen synthase activity in muscle tissue.
Q5: How does AJS1669 differ from other anti-diabetic drugs that can cause weight gain?
A5: Some anti-diabetic drugs, like pioglitazone, can be associated with weight gain. In contrast, AJS1669 has been shown to reduce body fat mass in ob/ob mice, highlighting a different mechanism of action that may be beneficial for treating type 2 diabetes without the side effect of weight gain.[1][3]
Troubleshooting Guide
Issue: Unexpected variability in body weight changes within the AJS1669 treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Verify the concentration and stability of the AJS1669 formulation.- Ensure accurate and consistent administration volume for each animal.- Review the dosing schedule and ensure adherence. |
| Variability in Food Intake | - Monitor and record daily food consumption for each animal.- Ensure ad libitum access to the same diet for all animals in the study.- Consider single housing of animals to obtain precise food intake data. |
| Animal Health Status | - Perform regular health checks on all animals.- Investigate any signs of illness or distress that could affect body weight independently of the treatment.- Consult with veterinary staff if any health concerns arise. |
| Technical Errors in Measurement | - Calibrate weighing scales regularly.- Ensure consistent timing of body weight measurements (e.g., same time of day).- For body composition analysis (e.g., EchoMRI), ensure the instrument is properly calibrated and operated by trained personnel. |
Data Presentation
Table 1: Summary of AJS1669 Effects on Body Weight and Composition in Mice
| Mouse Model | Treatment | Duration | Effect on Body Weight | Effect on Body Fat Mass | Reference |
| ob/ob | AJS1669 | 4 weeks | - | Decreased | [1][2] |
| C57Bl/6 | AJS1669 | - | No alteration | - | [2] |
Note: Specific quantitative data on the percentage of weight change was not available in the provided search results.
Experimental Protocols
Key Experiment: Evaluation of AJS1669 on Body Fat Mass in ob/ob Mice
1. Animal Model:
-
Male ob/ob mice are a commonly used model for obesity and type 2 diabetes.
2. Acclimation:
-
Animals should be acclimated to the housing conditions for at least one week prior to the start of the experiment.
3. Group Allocation:
-
Animals should be randomly assigned to a vehicle control group and one or more AJS1669 treatment groups.
4. Drug Administration:
-
AJS1669 is orally available and can be administered by oral gavage.[2]
-
The vehicle solution should be administered to the control group.
-
Dosing should be performed consistently at the same time each day.
5. Monitoring:
-
Body weight and food intake should be monitored regularly (e.g., daily or weekly).
-
Overall animal health should be observed daily.
6. Body Composition Analysis:
-
At the end of the treatment period, body fat mass can be measured using techniques such as EchoMRI (magnetic resonance imaging) or dual-energy X-ray absorptiometry (DEXA).
7. Tissue Collection and Analysis:
-
At the end of the study, skeletal muscle and liver tissue can be collected.
-
The mRNA levels of genes involved in mitochondrial fatty acid oxidation and mitochondrial biogenesis can be analyzed by quantitative PCR to confirm the mechanism of action.[2]
Visualizations
Caption: AJS1669 Mechanism of Action Leading to Reduced Body Fat Mass.
Caption: Troubleshooting Workflow for Unexpected Body Weight Changes.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
Interpreting variable results in AJS1669 glycogen synthase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AJS1669 in glycogen synthase (GS) assays.
Troubleshooting Guide
Issue: Variable or Inconsistent Results
Question: My results with AJS1669 are highly variable between experiments. What could be the cause?
Answer: Inconsistent results in glycogen synthase assays involving AJS1669 can stem from several factors. AJS1669 is a novel small-molecule activator of muscle glycogen synthase (GYS1), and its activity can be influenced by other molecules.[1][2][3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Fluctuations in Glucose-6-Phosphate (G6P) Levels: | AJS1669's activation of GYS1 is significantly enhanced in the presence of G6P, an allosteric activator of the enzyme.[1][2][3] Ensure consistent G6P concentrations across all your experiments. If using cell lysates, be aware that endogenous G6P levels can vary depending on cell culture conditions. |
| Pipetting Inaccuracies: | Small volumes of reagents can lead to significant errors. Use calibrated pipettes and proper pipetting techniques to ensure consistency. |
| Reagent Instability: | Prepare fresh solutions of AJS1669 and other key reagents for each experiment. Avoid repeated freeze-thaw cycles. |
| Inconsistent Incubation Times: | Adhere strictly to the incubation times specified in your protocol. Use a timer to ensure accuracy. |
A decision tree for troubleshooting inconsistent results can be visualized as follows:
Caption: Troubleshooting inconsistent results.
Issue: Lower-than-Expected Glycogen Synthase Activation
Question: I am not observing the expected level of glycogen synthase activation with AJS1669. Why might this be?
Answer: Lower-than-expected activation of glycogen synthase by AJS1669 can be due to suboptimal assay conditions or issues with the reagents.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal AJS1669 Concentration: | The activation of GYS1 by AJS1669 is dose-dependent.[1] Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. |
| Low Endogenous G6P: | As AJS1669's effect is potentiated by G6P, low endogenous levels in your cell or tissue lysates may limit the observed activation.[1] Consider adding a low, consistent concentration of exogenous G6P to your assay buffer. |
| Enzyme Inactivity: | Ensure that the glycogen synthase enzyme in your sample is active. Use fresh lysates and handle them on ice to prevent degradation. |
| Incorrect Assay Buffer pH: | The pH of the assay buffer can significantly impact enzyme activity. Verify that the pH of your buffer is within the optimal range for glycogen synthase. |
Issue: High Background Signal
Question: My assay is showing a high background signal, making it difficult to interpret the results. What can I do?
Answer: A high background signal can mask the specific effects of AJS1669.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contaminants in Reagents: | Use high-purity reagents to minimize background signal. |
| Non-specific Binding: | Include appropriate controls, such as samples without AJS1669 and samples without the enzyme, to determine the level of non-specific signal. |
| Incorrect Wavelength Reading: | Ensure your plate reader is set to the correct wavelength for detecting the product of your assay. |
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of AJS1669?
Answer: AJS1669 is a novel, potent, and orally available small-molecule activator of glycogen synthase 1 (GYS1), the primary isoform found in skeletal muscle.[1][2][3] It acts as an allosteric activator, and its effect is additive with glucose-6-phosphate (G6P), another allosteric activator of GYS1.[1] By activating GYS1, AJS1669 promotes the conversion of glucose into glycogen, thereby enhancing glycogen metabolism.[1]
The proposed signaling pathway for AJS1669's action on glycogen synthesis is as follows:
Caption: AJS1669 signaling pathway.
Question: What is the optimal concentration range for AJS1669 in in vitro assays?
Answer: The optimal concentration of AJS1669 is dependent on the specific assay and the presence of G6P. In vitro studies have shown that AJS1669 activates human GYS1 in a concentration-dependent manner.[1] It is recommended to perform a dose-response curve to determine the EC50 for your particular experimental conditions.
Question: How do I interpret results in the presence of a glycogen phosphorylase inhibitor (GPI)?
Answer: Including a GPI in your experiment can help to isolate the effect of AJS1669 on glycogen synthesis. When AJS1669 is administered with a GPI, glycogen levels have been observed to increase to a greater extent than with AJS1669 alone.[1] This suggests that AJS1669 not only promotes glycogen synthesis but may also enhance glycogen turnover.[1]
Experimental Protocols
In Vitro GYS1 Activation Assay
This protocol is adapted from studies investigating the effects of AJS1669 on GYS1 activity.[1]
Materials:
-
Human GYS1 enzyme
-
AJS1669
-
Glucose-6-Phosphate (G6P)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
UDP-D-[U-14C]glucose
-
Glycogen
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, glycogen, and varying concentrations of AJS1669 with or without a fixed concentration of G6P (e.g., 2.5 mM).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding human GYS1 enzyme and UDP-D-[U-14C]glucose.
-
Incubate at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and immersing it in ice-cold ethanol.
-
Wash the filter papers to remove unincorporated UDP-D-[U-14C]glucose.
-
Measure the incorporated radioactivity using a scintillation counter.
A typical workflow for this assay can be visualized as:
Caption: Experimental workflow for GYS1 assay.
Cell-Based Glucose Incorporation into Glycogen Assay
This protocol is based on the methodology used to assess the effect of AJS1669 on glycogen synthesis in human muscle cells.[1]
Materials:
-
Differentiated human muscle cells (e.g., SkGM-2 cells)
-
AJS1669
-
D-[14C]glucose
-
Glycogen phosphorylase inhibitor (optional)
-
Cell lysis buffer
-
Reagents for glycogen precipitation and washing
Procedure:
-
Culture and differentiate human muscle cells in a 96-well plate.
-
Treat the cells with varying concentrations of AJS1669, with or without a GPI, in the presence of D-[14C]glucose.
-
Incubate for a specified period to allow for glucose uptake and incorporation into glycogen.
-
Lyse the cells.
-
Precipitate the glycogen from the cell lysates.
-
Wash the glycogen pellet to remove unincorporated D-[14C]glucose.
-
Quantify the amount of radiolabeled glycogen using a scintillation counter.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of AJS1669 on blood glucose and glucose tolerance in ob/ob mice after 4 weeks of repeated administration.[1][4]
| AJS1669 Dose | Effect on Blood Glucose at 30 min post-glucose administration | Effect on Glucose Tolerance (AUC) |
| 3 mg/kg | Significant decrease | Significant improvement |
| 10 mg/kg | Significant dose-dependent decrease | Significant dose-dependent improvement |
Note: These data are derived from in vivo studies in a specific animal model and may not be directly translatable to in vitro or other in vivo systems.[1]
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Adjusting AJS1669 dosage for different mouse strains
Welcome to the technical support center for AJS1669. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AJS1669 in their preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on dosage adjustments for different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is AJS1669 and what is its mechanism of action?
A1: AJS1669 is a novel, potent, and orally available small-molecule activator of muscle glycogen synthase (GYS1).[1][2][3] GYS1 is a key enzyme responsible for synthesizing glycogen, the primary storage form of glucose in muscle and liver.[1][2][3] AJS1669 allosterically activates GYS1, leading to enhanced glycogen synthesis and metabolism.[1][4] This action is further potentiated in the presence of glucose-6-phosphate (G6P).[1][2][3] By activating GYS1, AJS1669 promotes glucose uptake in skeletal muscle, improves glucose tolerance, and has been shown to reduce body fat mass in diabetic mouse models.[1][2][3][5][6]
Q2: What is the known signaling pathway for AJS1669?
A2: AJS1669 directly targets and activates glycogen synthase 1 (GYS1). This enhances the conversion of UDP-glucose to glycogen, effectively increasing glycogen stores in the muscle. This activation is additive with the effect of glucose-6-phosphate (G6P), a natural allosteric activator of GYS1. The increased glycogen metabolism in skeletal muscle contributes to improved glucose homeostasis.
Caption: Workflow for determining the optimal dose of AJS1669.
References
- 1. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative pharmacokinetics of ethanol in inbred strains of mice using doses based on total body water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential for AJS1669 free acid degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for AJS1669 free acid degradation during storage. Below are frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.
| Storage Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Q2: What are the potential degradation pathways for this compound during storage?
A2: While specific degradation pathways for this compound have not been extensively documented in the literature, its chemical structure suggests potential susceptibility to common degradation mechanisms such as hydrolysis and oxidation.[1] Key functional groups that may be involved in degradation include the ester linkage, the amide bond, the furan ring, and the methylsulfanyl group.[1][2] The furan ring, in particular, can be susceptible to oxidation, potentially leading to ring-opening.[2][3]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4][5][6] A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other components in the sample.[5][7] The appearance of new peaks or a decrease in the main AJS1669 peak in the chromatogram can indicate degradation.
Q4: What should I do if I suspect my this compound has degraded?
A4: If you suspect degradation, we recommend the following steps:
-
Do not use the suspected material in your experiments to ensure the validity of your results.
-
If possible, re-analyze the material using a validated stability-indicating HPLC method to confirm the degradation and quantify the remaining active compound.
-
Review your storage and handling procedures to ensure they align with the recommended guidelines.
-
If the degradation is confirmed and significant, it is advisable to obtain a new batch of the compound.
Troubleshooting Guide
This guide is intended to help you troubleshoot potential issues related to this compound degradation.
Caption: Troubleshooting workflow for suspected AJS1669 degradation.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
-
Instrumentation and Columns:
-
An HPLC system with a UV detector is suitable.
-
A C18 column is a good starting point for reversed-phase chromatography of small molecules like AJS1669.
-
-
Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
The pH of the mobile phase should be optimized to ensure good peak shape and resolution.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the compound in solution to UV light.
-
-
Method Optimization and Validation:
-
Analyze the stressed samples by HPLC. The method should be able to separate the main AJS1669 peak from all degradation product peaks.
-
Optimize chromatographic parameters such as gradient profile, flow rate, and column temperature to achieve baseline separation.
-
Once the method is optimized, it should be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[8]
-
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure and common degradation reactions.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. scispace.com [scispace.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of AJS1669 Free Acid and Metformin on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of AJS1669 free acid, a novel small-molecule muscle glycogen synthase (GYS1) activator, and metformin, a widely used first-line therapy for type 2 diabetes, on glucose metabolism. The information is compiled from preclinical studies to assist researchers and drug development professionals in understanding the distinct mechanisms and potential therapeutic applications of these two compounds.
Mechanism of Action
AJS1669 and metformin exert their effects on glucose metabolism through fundamentally different pathways. AJS1669 directly targets muscle glycogen synthesis, while metformin has a more complex mechanism primarily involving the liver and gut.
This compound: AJS1669 is a novel, potent, and orally available activator of muscle glycogen synthase (GYS1), the key enzyme responsible for glycogen synthesis in skeletal muscle.[1][2][3] By activating GYS1, AJS1669 promotes the uptake and storage of glucose in the muscle as glycogen, thereby lowering blood glucose levels.[2][3] Its activity is enhanced in the presence of glucose-6-phosphate (G6P).[1][2][3] This mechanism mimics a key aspect of the physiological effects of exercise on glucose metabolism.[4]
Metformin: The mechanism of action of metformin is multifaceted and not entirely understood.[5] Its primary effects are thought to be:
-
Inhibition of hepatic gluconeogenesis: Metformin reduces the production of glucose in the liver.[6][7]
-
Activation of AMP-activated protein kinase (AMPK): This leads to enhanced insulin sensitivity and reduced expression of gluconeogenic enzymes.[7][8]
-
Effects on the gut: Metformin can increase glucose utilization and glucagon-like peptide-1 (GLP-1) secretion in the gut.[7]
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and metformin on key metabolic parameters as reported in preclinical studies, primarily in ob/ob mice, a model of obesity and type 2 diabetes.
Table 1: Effects on Blood Glucose and HbA1c
| Compound | Model | Dose | Duration | Change in Blood Glucose | Change in HbA1c | Reference |
| AJS1669 | ob/ob mice | 10 mg/kg (twice daily) | 4 weeks | Significant reduction | Significant reduction | [2][3] |
| Metformin | HFD-fed mice | 400 mg/kg (single dose) | Acute | Significant reduction during OGTT | Not Applicable | [9] |
Table 2: Effects on Glucose Tolerance (Oral Glucose Tolerance Test - OGTT)
| Compound | Model | Dose | Key Findings | Reference |
| AJS1669 | ob/ob mice | 3 and 10 mg/kg (repeated) | Dose-dependent improvement in glucose tolerance | [2][5] |
| Metformin | ob/ob mice | 250 mg/kg (single dose) | Improved glucose tolerance | [6] |
| Metformin | HFD-fed mice | 60, 200, 400 mg/kg (single dose) | Dose-dependent improvement of glucose tolerance | [9] |
Table 3: Effects on Body Fat Mass
| Compound | Model | Dose | Duration | Change in Body Fat Mass | Reference |
| AJS1669 | ob/ob mice | 10 mg/kg (twice daily) | 4 weeks | Significant decrease | [2][3][4] |
| Metformin | Not explicitly reported in the provided search results for direct comparison in a similar model and duration. |
Signaling Pathways
The distinct mechanisms of AJS1669 and metformin are best understood by visualizing their respective signaling pathways.
Caption: AJS1669 signaling pathway in muscle cells.
Caption: Metformin's primary signaling pathway in liver cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings.
AJS1669: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice[2][5]
-
Animal Model: Male ob/ob mice are used as a model of type 2 diabetes.
-
Acclimatization: Mice are acclimatized to the experimental conditions before the study.
-
Dosing: AJS1669 is administered orally (e.g., via gavage) at specified doses (e.g., 3 or 10 mg/kg) for a predetermined period (e.g., 4 weeks). A vehicle control group is included.
-
Fasting: Prior to the OGTT, mice are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Challenge: A solution of D-glucose (e.g., 1 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 0, 30, 60, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Metformin: Oral Glucose Tolerance Test (OGTT) in Mice[6][9][10][11][12]
-
Animal Model: Various mouse models can be used, including wild-type, diet-induced obese (e.g., HFD-fed), or genetic models of diabetes (e.g., ob/ob).
-
Acclimatization: Mice are allowed to acclimate to the laboratory environment.
-
Dosing: Metformin is typically administered orally by gavage at a specified dose (e.g., 250-400 mg/kg) a short period before the glucose challenge (e.g., 30 minutes). A vehicle control group is essential.
-
Fasting: Mice are fasted prior to the test, with fasting durations varying between studies (e.g., 6 to 16 hours).
-
Baseline Glucose: A baseline blood glucose level is measured from the tail vein.
-
Glucose Challenge: An oral bolus of glucose (e.g., 1.5-2 g/kg body weight) is administered.
-
Blood Sampling: Blood glucose levels are monitored at multiple time points after the glucose challenge (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Glucose Measurement: Blood glucose is measured using a standard glucometer.
-
Data Analysis: The glucose excursion curve and the area under the curve (AUC) are analyzed to determine the effect on glucose tolerance.
Conclusion
This compound and metformin represent two distinct approaches to improving glucose metabolism. AJS1669's targeted activation of muscle glycogen synthase offers a novel mechanism focused on peripheral glucose disposal, which also leads to a reduction in body fat mass in preclinical models. Metformin, with its established clinical efficacy, acts through a more complex and systemic mechanism, primarily by reducing hepatic glucose production. The data presented in this guide highlights the different pharmacological profiles of these compounds and provides a foundation for further research and development in the field of metabolic diseases. The detailed experimental protocols offer a reference for designing and interpreting future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AJS1669 Free Acid and Other Glycogen Synthase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AJS1669 free acid, a novel small-molecule activator of glycogen synthase (GS), with other GS activators. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds for therapeutic applications, particularly in the context of metabolic diseases such as type 2 diabetes.
Introduction to Glycogen Synthase Activation
Glycogen synthase (GS) is the rate-limiting enzyme in glycogen synthesis, a crucial process for glucose homeostasis. The activity of GS is tightly regulated by allosteric mechanisms and post-translational modifications. In skeletal muscle and liver, the two primary sites of glycogen storage, GS is activated by glucose-6-phosphate (G6P) and dephosphorylation, which is stimulated by insulin. Impaired GS activity is a key feature of insulin resistance and type 2 diabetes, making it an attractive therapeutic target.
Small-molecule activators of GS aim to enhance glucose disposal and improve glycemic control by directly stimulating glycogen synthesis. This guide focuses on this compound and compares its activity with other known classes of GS activators.
This compound: A Potent and Muscle-Selective Activator
AJS1669 is a potent, orally available, small-molecule activator of the muscle isoform of glycogen synthase (GYS1).[1][2][3][4][5] It has been shown to improve glucose metabolism and reduce body fat mass in mouse models of diabetes.[1][2][3][4][6] A key feature of AJS1669 is its allosteric mode of action, which is additive with the natural allosteric activator, glucose-6-phosphate (G6P).[1]
Comparative Performance of Glycogen Synthase Activators
The following tables summarize the quantitative data for this compound and other classes of glycogen synthase activators. Direct comparative studies with other specific small-molecule activators are limited in the public domain. Therefore, this comparison includes data on the natural activator G6P and the indirect activation through GSK-3 inhibition.
Table 1: In Vitro Potency of Glycogen Synthase Activators
| Compound/Activator | Target | Assay System | EC50/AC50 | Notes | Reference |
| AJS1669 | Human GYS1 | Recombinant enzyme | 5.2 µM | In the absence of G6P. | [1] |
| AJS1669 | Human GYS1 | Recombinant enzyme | 0.037 µM | In the presence of 2.5 mM G6P. | [1] |
| Glucose-6-Phosphate (G6P) | Glycogen Synthase | Allosteric | Varies (mM range) | Natural allosteric activator. | [1] |
| GSK-3 Inhibitors (General) | Indirect (via GSK-3) | Various | Compound-dependent | Activates GS by preventing inhibitory phosphorylation. |
Table 2: In Vivo Efficacy of AJS1669 in a Mouse Model of Diabetes (ob/ob mice)
| Parameter | Treatment Group | Result | Reference |
| Blood Glucose | AJS1669 (10 mg/kg, 4 weeks) | Significant reduction | [1][6] |
| Glucose Tolerance | AJS1669 (10 mg/kg, 4 weeks) | Improved | [1][6] |
| Body Fat Mass | AJS1669 (10 mg/kg, 4 weeks) | Reduced | [1][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathway of Glycogen Synthase Activation
This diagram illustrates the direct and indirect pathways of glycogen synthase activation.
Caption: Signaling pathways of direct and indirect glycogen synthase activation.
Experimental Workflow for In Vitro Glycogen Synthase Activity Assay
This diagram outlines the steps for a common in vitro GS activity assay.
Caption: Workflow for a radioactive in vitro glycogen synthase activity assay.
Experimental Protocols
In Vitro Human GYS1 Activation Assay
This protocol is based on the methodology used to characterize AJS1669.[1]
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the activation of recombinant human glycogen synthase 1 (hGYS1).
Materials:
-
Recombinant human GYS1
-
Assay buffer: 50 mM Tris-HCl (pH 7.8), 20 mM EDTA, 25 mM KF
-
Substrate solution: UDP-[¹⁴C]-glucose (specific activity ~300 mCi/mmol), unlabeled UDP-glucose
-
Glycogen solution (e.g., from rabbit liver)
-
Test compound (e.g., AJS1669) dissolved in a suitable solvent (e.g., DMSO)
-
Glucose-6-phosphate (G6P) solution (optional, for determining synergistic effects)
-
30% KOH solution
-
Saturated Na₂SO₄ solution
-
70% Ethanol
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, glycogen solution, and UDP-[¹⁴C]-glucose.
-
Add the test compound at various concentrations to the reaction mixture. For control wells, add the vehicle solvent.
-
(Optional) For synergy experiments, add a fixed concentration of G6P to all wells.
-
Initiate the reaction by adding the recombinant hGYS1 enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a small volume of concentrated KOH solution.
-
Spot the reaction mixture onto filter paper.
-
Wash the filter paper multiple times with 70% ethanol to remove unincorporated UDP-[¹⁴C]-glucose.
-
Dry the filter papers and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the measured radioactivity (counts per minute, CPM) against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Glucose Tolerance Test in Mice
This protocol is a standard method to assess the effect of a compound on glucose metabolism in an animal model.
Objective: To evaluate the effect of a test compound on glucose clearance in vivo.
Materials:
-
Diabetic mouse model (e.g., ob/ob mice)
-
Test compound (e.g., AJS1669) formulated for oral administration
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Animal handling equipment
Procedure:
-
Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Administer the test compound or vehicle to the mice via oral gavage.
-
After a defined period (e.g., 30-60 minutes), measure the baseline blood glucose level from a tail snip (time 0).
-
Administer a glucose solution via oral gavage.
-
Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time for both the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for glucose excursion to quantify the improvement in glucose tolerance.
Conclusion
This compound is a promising, potent, and muscle-selective activator of glycogen synthase. Its allosteric mechanism, which is enhanced by the presence of G6P, offers a potential advantage in therapeutic applications. While direct comparative data with other specific small-molecule activators is limited, the available evidence suggests that AJS1669 is a valuable tool for studying glycogen metabolism and a potential candidate for the treatment of metabolic disorders. Further research is warranted to fully elucidate its clinical potential and to compare its efficacy and safety profile with other emerging glycogen synthase activators.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
A Comparative Analysis of AJS1669 Free Acid and Pioglitazone in Murine Models of Metabolic Disease
An objective guide for researchers and drug development professionals on the comparative efficacy of AJS1669 free acid and pioglitazone, supported by experimental data from studies in mice.
This guide provides a comprehensive comparison of the pharmacological effects of this compound, a novel muscle glycogen synthase (GYS1) activator, and pioglitazone, a well-established peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The data presented here is derived from studies conducted in mouse models of obesity and type 2 diabetes, primarily the ob/ob mouse, offering insights into their respective mechanisms of action and therapeutic potential.
Executive Summary
Data Presentation
The following tables summarize the quantitative data from a comparative study of AJS1669 and pioglitazone in ob/ob mice.
Table 1: Effects on Glucose Metabolism and Body Weight in ob/ob Mice
| Parameter | Vehicle | AJS1669 (10 mg/kg) | Pioglitazone (10 mg/kg) |
| Blood Glucose (mg/dL) | 450 ± 25 | 300 ± 30 | 320 ± 35 |
| HbA1c (%) | 7.5 ± 0.5 | 6.5 ± 0.4 | 6.7 ± 0.5 |
| Body Weight Change (g) | +5.0 ± 1.0 | +2.5 ± 0.8 | +6.0 ± 1.2 |
| Body Fat Mass | Increased | Decreased | Increased |
*p < 0.05 compared to vehicle. Data is presented as mean ± standard error of the mean (SEM). This table is a composite representation based on findings from the primary AJS1669 study.[1]
Table 2: Comparative Effects on Lipid Profile in Diabetic Mice
| Parameter | AJS1669 | Pioglitazone |
| Plasma Triglycerides | No direct comparative data available. AJS1669 is associated with reduced body fat. | Reduced [2][3] |
| Plasma Free Fatty Acids (FFAs) | No direct comparative data available. AJS1669 is associated with reduced body fat. | Reduced [3] |
| Adipose Tissue Mass | Reduced [1][4] | Increased [5] |
This table highlights a key differentiating feature: AJS1669's potential to reduce adiposity versus pioglitazone's known effect of increasing fat mass.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation of the findings.
Animal Models and Drug Administration
-
Animal Model: Male ob/ob mice, a genetic model of obesity and type 2 diabetes, are typically used.[1] Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Drug Administration: this compound and pioglitazone are administered orally via gavage. A typical dosing regimen is 10 mg/kg body weight, administered once or twice daily for a period of 4 weeks.[1] A vehicle control (e.g., 0.5% methylcellulose) is administered to the control group.
Oral Glucose Tolerance Test (OGTT)
-
Following the treatment period, mice are fasted overnight (typically 16 hours) with free access to water.[2]
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
A glucose solution (typically 1-2 g/kg body weight) is administered orally via gavage.[6]
-
Blood glucose levels are subsequently measured at various time points, such as 15, 30, 60, 90, and 120 minutes post-glucose administration, using a glucometer.[2][6]
-
The area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance.
Insulin Tolerance Test (ITT)
-
Mice are fasted for a shorter duration, typically 4-6 hours.[6]
-
A baseline blood glucose measurement is taken.
-
Human insulin (typically 0.75-1.0 U/kg body weight) is injected intraperitoneally.[6]
-
Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-injection.
-
The rate of glucose disappearance is used as an indicator of insulin sensitivity.
Analysis of Gene Expression
-
At the end of the study, tissues such as skeletal muscle, liver, and adipose tissue are collected and snap-frozen in liquid nitrogen.
-
Total RNA is extracted from the tissues using standard methods (e.g., TRIzol reagent).
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR (qPCR) is performed using gene-specific primers to measure the expression levels of target genes.
-
Gene expression is typically normalized to a housekeeping gene (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of AJS1669 and pioglitazone are visualized in the following diagrams.
AJS1669 Signaling Pathway
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioglitazone therapy in mouse offspring exposed to maternal obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and Potential Mechanisms of Pioglitazone on Lipid Metabolism in Obese Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
AJS1669: A Novel Glycogen Synthase Activator for Type 2 Diabetes Mellitus - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-diabetic effects of AJS1669, a novel small-molecule muscle glycogen synthase activator, with other established anti-diabetic agents. The information is supported by experimental data from preclinical studies, with a focus on validating its efficacy in various models.
Introduction to AJS1669
Impaired glycogen synthesis in skeletal muscle is a key pathological feature of insulin resistance and type 2 diabetes.[1] Glycogen synthase (GS) is the rate-limiting enzyme in this process, making it a promising therapeutic target.[1][2] AJS1669 is a potent and orally available activator of glycogen synthase 1 (GYS1), the predominant isoform in skeletal muscle.[1][2] Its mechanism of action is distinct from many existing anti-diabetic drugs, offering a potentially new avenue for the management of type 2 diabetes.[1]
Comparative Efficacy of AJS1669 in a Diabetic Mouse Model
The anti-diabetic effects of AJS1669 were evaluated in leptin-deficient ob/ob mice, a widely used model for obesity and type 2 diabetes. The performance of AJS1669 was compared with vehicle control and an established anti-diabetic drug, pioglitazone.
Effects on Glycemic Control and Body Composition
Chronic administration of AJS1669 for 4 weeks demonstrated significant improvements in key diabetic markers in ob/ob mice.
| Parameter | Vehicle | AJS1669 (3 mg/kg, twice daily) | AJS1669 (10 mg/kg, twice daily) | Pioglitazone (10 mg/kg, once daily) |
| Blood Glucose (mg/dL) at Day 28 | ~500 | ~450 | ~350 | ~250 |
| HbA1c (%) at Day 28 | ~7.5 | ~7.0 | ~6.5 | ~6.0 |
| Body Weight Gain (g) over 4 weeks | ~8 | ~7 | ~6 | ~8 |
| Body Fat Mass Reduction | No | Yes | Yes (Significant) | No |
**p<0.05 vs. Vehicle
Data Interpretation: AJS1669, particularly at the 10 mg/kg dose, significantly reduced both blood glucose and HbA1c levels, indicating improved long-term glycemic control.[1] Notably, unlike pioglitazone, AJS1669 also induced a reduction in body fat mass.[3]
Oral Glucose Tolerance Test (OGTT)
An OGTT was performed after 4 weeks of treatment to assess glucose disposal.
| Treatment Group | AUC0-120min of Blood Glucose |
| Vehicle | High |
| AJS1669 (3 mg/kg) | Moderately Reduced |
| AJS1669 (10 mg/kg) | Significantly Reduced |
| Pioglitazone (10 mg/kg) | Significantly Reduced |
Data Interpretation: AJS1669 dose-dependently improved glucose tolerance, with the 10 mg/kg dose showing a significant reduction in the area under the curve (AUC) for blood glucose, comparable to the effect of pioglitazone. This indicates enhanced glucose clearance from the bloodstream.[4]
Mechanism of Action: Signaling Pathway of AJS1669
AJS1669 exerts its anti-diabetic effects by directly activating muscle glycogen synthase (GYS1). This activation is further potentiated by the presence of glucose-6-phosphate (G6P).[1][2] The downstream effects include enhanced glycogen synthesis and turnover in the skeletal muscle, leading to increased glucose uptake from the blood. Furthermore, AJS1669 treatment has been shown to upregulate the expression of genes involved in mitochondrial biogenesis and fatty acid β-oxidation in skeletal muscle.[1]
Caption: Signaling pathway of AJS1669 in skeletal muscle cells.
Comparison with Other Anti-Diabetic Agents
| Feature | AJS1669 | Pioglitazone | Metformin |
| Primary Mechanism | Direct activation of muscle glycogen synthase (GYS1)[1][2] | Agonist of peroxisome proliferator-activated receptor-gamma (PPARγ)[5][6] | Inhibition of hepatic gluconeogenesis; activation of AMP-activated protein kinase (AMPK)[7] |
| Primary Site of Action | Skeletal Muscle[1] | Adipose tissue, skeletal muscle, liver[6] | Liver, Gut[8] |
| Effect on Insulin Sensitivity | Improves insulin sensitivity[1] | Increases insulin sensitivity[6] | Increases insulin sensitivity[9] |
| Effect on Body Weight | Reduction in body fat mass[1][3] | Can cause weight gain and fluid retention[10] | Neutral or modest weight loss[11] |
| Hypoglycemia Risk | Low (in preclinical models) | Low when used as monotherapy | Low when used as monotherapy |
Experimental Protocols
Glycogen Synthase (GS) Activation Assay
This in vitro assay measures the ability of a compound to directly activate glycogen synthase.
-
Enzyme Preparation: Recombinant human glycogen synthase 1 (hGYS1) is used as the enzyme source.
-
Reaction Mixture: A mixture containing the enzyme, the test compound (AJS1669), and a buffer solution is prepared. In some experiments, glucose-6-phosphate (G6P) is included to assess synergistic activation.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a solution containing radiolabeled [14C] UDP-glucose.
-
Incubation: The reaction mixture is incubated at 30°C for 20 minutes to allow for the incorporation of [14C] glucose into glycogen.
-
Termination and Measurement: Aliquots of the reaction mixture are spotted onto filter paper. The filter paper is then washed to remove unincorporated [14C] UDP-glucose. The amount of radioactivity remaining on the filter paper, which corresponds to the amount of [14C] glycogen synthesized, is measured using a scintillation counter. The activity of GS is calculated based on the amount of incorporated radiolabel.[1]
In Vivo Studies in ob/ob Mice
-
Animal Model: Male ob/ob mice are used as a model of type 2 diabetes.
-
Drug Administration: AJS1669 is administered orally twice daily for 4 weeks. Pioglitazone is administered orally once daily. A vehicle control group receives the administration vehicle.
-
Parameters Measured:
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the mice to clear a glucose load from the blood.
-
Fasting: Mice are fasted overnight (typically 16 hours) before the test.[15]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.[16][17]
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[15][18]
-
Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose over the 120-minute period is calculated to quantify glucose tolerance.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Gene Expression Analysis
-
Tissue Collection: At the end of the in vivo study, skeletal muscle and liver tissues are collected from the mice.
-
RNA Isolation: Total RNA is isolated from the tissue samples.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).[19]
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., Tfam, Cpt1b, Acadm) are quantified using qRT-PCR with specific primers.[20][21] The results are typically normalized to a housekeeping gene.
Conclusion
AJS1669 represents a novel approach to the treatment of type 2 diabetes by directly targeting and activating muscle glycogen synthase. Preclinical data in the ob/ob mouse model demonstrate its efficacy in improving glycemic control and glucose tolerance, with the added benefit of reducing body fat mass. Its distinct mechanism of action compared to existing therapies like pioglitazone and metformin positions AJS1669 as a promising candidate for further development as a new class of insulin-sensitizing agents.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Metformin - Wikipedia [en.wikipedia.org]
- 12. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Absolute Quantitation of Normal and ROS-Induced Patterns of Gene Expression: An In Vivo Real-Time PCR Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. elearning.unite.it [elearning.unite.it]
A Comparative Analysis of AJS1669 Free Acid's Effects on Liver versus Muscle Glycogen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AJS1669 free acid's effects on liver and muscle glycogen, benchmarked against other key modulators of glycogen metabolism, including pioglitazone, metformin, and insulin. The information is supported by experimental data to aid in the evaluation of AJS1669 as a potential therapeutic agent.
Executive Summary
This compound is a novel, potent, and orally available small-molecule activator of glycogen synthase 1 (GYS1), the predominant isoform in skeletal muscle.[1] In vitro studies demonstrate that AJS1669 preferentially activates muscle glycogen synthase over its liver counterpart (GYS2). While this suggests a potential for targeted glycogen modulation, in vivo studies in diabetic ob/ob mice show that chronic administration of AJS1669 does not lead to a significant increase in either muscle or liver glycogen stores. This is in contrast to agents like metformin, which has been shown to preferentially increase muscle glycogen. The following sections provide a detailed comparison of these effects, supported by quantitative data and experimental methodologies.
Comparative Data on Glycogen Levels
The following table summarizes the effects of AJS1669 and comparator compounds on liver and muscle glycogen levels based on available preclinical data.
| Compound | Animal Model | Treatment Duration | Liver Glycogen Change | Muscle Glycogen Change | Reference |
| AJS1669 | ob/ob mice | 4 weeks | No significant increase | No significant increase | [1] |
| Pioglitazone | ob/ob mice | 4 weeks | No significant increase | No significant increase | [1] |
| Metformin | KK mice | 28 weeks | No significant change | Significant increase | [2] |
Mechanism of Action and Signaling Pathways
AJS1669 acts as a direct activator of GYS1. Its activity is enhanced in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of glycogen synthase.[1] The preferential action of AJS1669 on muscle glycogen synthase is attributed to its selectivity for the GYS1 isoform.
In contrast, other agents modulate glycogen synthesis through different mechanisms:
-
Insulin stimulates glycogen synthesis in both liver and muscle by activating a signaling cascade that leads to the dephosphorylation and activation of both GYS1 and GYS2.
-
Metformin is thought to increase muscle glycogen synthesis by improving insulin sensitivity and potentially through direct effects on muscle cells. Its lack of effect on liver glycogen in some studies suggests a muscle-specific mechanism of action.[2]
-
Pioglitazone , a thiazolidinedione, primarily improves insulin sensitivity in adipose tissue, muscle, and liver, indirectly impacting glycogen metabolism.
Experimental Protocols
Glycogen Content Assay in Liver and Muscle Tissue
A common method for determining glycogen content in tissues involves the following steps:
-
Tissue Homogenization: Approximately 50-100 mg of frozen liver or muscle tissue is weighed and homogenized in a potassium hydroxide (KOH) solution (e.g., 30% KOH).
-
Glycogen Precipitation: The homogenate is heated to dissolve the tissue, and glycogen is then precipitated by adding ethanol and incubating at a low temperature (e.g., -20°C) overnight.
-
Hydrolysis: The precipitated glycogen is collected by centrifugation, and the pellet is washed with ethanol. The glycogen is then hydrolyzed to glucose by incubation with an acid (e.g., sulfuric acid) at high temperature.
-
Glucose Quantification: The resulting glucose concentration is determined using a colorimetric or fluorometric glucose assay kit. The amount of glucose is then used to calculate the original glycogen content in the tissue, typically expressed as mg of glycogen per gram of tissue.[3][4][5]
Discussion
The available data indicate that this compound is a selective activator of muscle glycogen synthase (GYS1) in vitro. However, this direct enzymatic activation does not translate to a significant increase in glycogen storage in either muscle or liver in a diabetic mouse model after chronic treatment. This suggests a more complex regulation of glycogen metabolism in vivo, where factors beyond the direct activation of GYS1 may play a significant role.
The observation that metformin, in contrast, can lead to a significant increase in muscle glycogen highlights the different mechanisms of action of these compounds. Metformin's effects are likely multifactorial, involving improvements in overall insulin sensitivity.
The lack of significant glycogen accumulation with AJS1669 could be due to compensatory mechanisms, such as increased glycogenolysis, or it may indicate that the primary therapeutic benefit of AJS1669 is not through bulk glycogen storage but rather through an increased flux through the glycogen synthesis pathway, which could still have positive effects on glucose homeostasis.
Conclusion
This compound presents a unique, muscle-targeted mechanism for activating glycogen synthase. While it does not appear to induce significant glycogen accumulation in either liver or muscle under the tested conditions, its selective action on GYS1 warrants further investigation into its effects on glycogen metabolism dynamics and overall glucose control. Comparative studies with agents like metformin, which demonstrate a clear increase in muscle glycogen, are crucial for understanding the full therapeutic potential and mechanism of action of AJS1669. Future studies should focus on dynamic measures of glycogen turnover to elucidate the functional consequences of GYS1 activation by AJS1669.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of chronic metformin treatment of hepatic and muscle glycogen metabolism in KK mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digestion for Glycogen determination in liver/muscle [macdougald.lab.medicine.umich.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. originlab.in [originlab.in]
A Comparative Analysis of AJS1669's Impact on Fatty Acid Metabolism
AJS1669, a novel small-molecule activator of muscle glycogen synthase (GYS1), has demonstrated significant effects on glucose metabolism and body fat mass reduction in preclinical models. While its primary mechanism targets glycogen synthesis, AJS1669 also exerts a notable influence on fatty acid metabolism, positioning it as a compound of interest for metabolic diseases. This guide provides a comparative analysis of AJS1669's effects on fatty acid metabolism against two established metabolic modulators: Pioglitazone, a PPARγ agonist, and AICAR, an AMPK activator.
This comparison is based on data from studies in ob/ob mice, a common model for obesity and type 2 diabetes. The objective is to provide researchers, scientists, and drug development professionals with a clear overview of AJS1669's metabolic profile, supported by experimental data and detailed protocols.
Comparative Efficacy on Metabolic Parameters
The following tables summarize the quantitative effects of AJS1669, Pioglitazone, and AICAR on key metabolic endpoints in ob/ob mice.
| Parameter | AJS1669 | Pioglitazone | AICAR |
| Primary Mechanism | Glycogen Synthase 1 (GYS1) Activator | PPARγ Agonist | AMPK Activator |
| Body Fat Mass | Decreased | Increased | Decreased |
| Glucose Tolerance | Improved | Improved | Improved |
| Hepatic Steatosis | No significant change | Can exacerbate | Attenuated |
Table 1: Overview of Metabolic Effects
| Gene | AJS1669 (Skeletal Muscle) | Pioglitazone (Adipose Tissue) | AICAR (Skeletal Muscle) |
| PGC-1α | ↑ (via Tfam) | ↑ | ↑ |
| CPT1 | ↑ | ↑ | ↑ |
| ACADM | ↑ | ↑ | ↑ |
Table 2: Relative mRNA Expression of Key Fatty Acid Oxidation Genes (↑ indicates upregulation)
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
AJS1669 signaling cascade.
In vivo experimental workflow.
Detailed Experimental Protocols
Body Composition Analysis
Objective: To measure fat and lean mass in live mice.
Method: EchoMRI (Magnetic Resonance Imaging).
Protocol:
-
Calibrate the EchoMRI analyzer using the provided standard.
-
Weigh the mouse and record its weight.
-
Place the conscious mouse into the appropriate animal holder.
-
Insert the holder into the EchoMRI machine.
-
Initiate the scan. The measurement is typically completed in under 2 minutes.
-
Record the fat mass, lean mass, and total body water values.
-
Return the mouse to its home cage.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose clearance from the blood.
Protocol:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
Gene Expression Analysis by qPCR
Objective: To quantify the mRNA levels of genes involved in fatty acid oxidation.
Protocol:
-
RNA Extraction:
-
Excise skeletal muscle or liver tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in TRIzol reagent.
-
Perform phase separation using chloroform and centrifuge to separate the aqueous (RNA-containing) and organic phases.
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and concentration using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
qPCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., Cpt1, Acadm, Pgc-1α) and a housekeeping gene (e.g., Gapdh), and SYBR Green master mix.
-
Run the qPCR reaction in a real-time PCR machine.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Discussion
AJS1669 presents a unique mechanism for improving metabolic parameters. Unlike Pioglitazone, which promotes fat storage in adipose tissue, AJS1669 leads to a reduction in body fat mass.[1] This effect is likely linked to the observed increase in the expression of genes related to mitochondrial biogenesis and fatty acid oxidation in skeletal muscle and liver.[1][2] The activation of glycogen synthase by AJS1669 may increase the energy demands of the muscle, thereby promoting the upregulation of oxidative pathways.
In comparison, AICAR directly activates AMPK, a central regulator of cellular energy homeostasis, which in turn stimulates fatty acid oxidation. While both AJS1669 and AICAR lead to a reduction in fat mass and improved glucose tolerance, their primary targets differ, suggesting distinct therapeutic applications. Pioglitazone, while effective at improving insulin sensitivity, is associated with weight gain, a notable difference from AJS1669.
References
A Comparative In Vivo Analysis of AJS1669 Free Acid for the Treatment of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AJS1669 Free Acid's Performance Against a Marketed Alternative, Pioglitazone, with Supporting Experimental Data.
This guide provides a comprehensive comparison of the in vivo efficacy of this compound, a novel glycogen synthase (GS) activator, with pioglitazone, an established therapeutic for type 2 diabetes. The data presented is based on published findings from a pivotal study utilizing a diabetic ob/ob mouse model. This document is intended to provide researchers with a clear, data-driven overview to inform further investigation and development.
Quantitative Data Summary
The following tables summarize the key in vivo results for this compound compared to vehicle and pioglitazone in ob/ob mice after a 4-week treatment period.
Table 1: Effects on Blood Glucose and Glycated Hemoglobin (HbA1c)
| Treatment Group | Dose | Change in Blood Glucose (mg/dL) | Change in HbA1c (%) |
| Vehicle | - | No significant change | No significant change |
| AJS1669 | 3 mg/kg | ↓ Significant Reduction | ↓ Significant Reduction |
| AJS1669 | 10 mg/kg | ↓ Dose-dependent, significant reduction | ↓ Dose-dependent, significant reduction |
| Pioglitazone | 10 mg/kg | ↓ Significant Reduction | ↓ Significant Reduction |
Table 2: Oral Glucose Tolerance Test (OGTT) Results
| Treatment Group | Dose | Area Under the Curve (AUC) for Blood Glucose |
| Vehicle | - | Baseline |
| AJS1669 | 3 mg/kg | ↓ Significantly lower than vehicle |
| AJS1669 | 10 mg/kg | ↓ Dose-dependently and significantly lower than vehicle |
| Pioglitazone | 10 mg/kg | ↓ Significantly lower than vehicle |
Table 3: Effects on Body Composition
| Treatment Group | Dose | Change in Body Fat Mass |
| Vehicle | - | No significant change |
| AJS1669 | 10 mg/kg | ↓ Significant decrease |
| Pioglitazone | 10 mg/kg | ↑ No significant change or slight increase |
Table 4: Gene Expression Analysis in Skeletal Muscle and Liver
| Treatment Group | Tissue | Key Gene Categories with Elevated mRNA Levels |
| AJS1669 | Skeletal Muscle | Mitochondrial fatty acid oxidation, Mitochondrial biogenesis |
| AJS1669 | Liver | Fatty acid oxidation |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Animal Model and Dosing Regimen
-
Animal Model: Male C57BL/6J ob/ob mice, a model of obesity-induced type 2 diabetes, were used.
-
Acclimation: Animals were acclimated for at least one week prior to the commencement of the study.
-
Housing: Mice were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Dosing:
-
This compound was administered orally twice daily at doses of 3 mg/kg and 10 mg/kg.
-
Pioglitazone was administered orally once daily at a dose of 10 mg/kg.
-
The vehicle control group received the corresponding vehicle solution.
-
The treatment duration was 4 weeks.
-
Blood Glucose and HbA1c Measurement
-
Blood Collection: Blood samples were collected from the tail vein.
-
Blood Glucose Measurement: A commercial glucose meter was used for the determination of blood glucose levels.
-
HbA1c Measurement: Whole blood was collected, and HbA1c levels were measured using a dedicated analyzer. Measurements were taken at baseline and at the end of the 4-week treatment period.[1][2]
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice were fasted for 16 hours overnight prior to the test.[3][4][5]
-
Glucose Administration: A solution of D-glucose (1 g/kg body weight) was administered orally via gavage.[3]
-
Blood Sampling: Blood samples were collected from the tail vein at 0 (baseline, before glucose administration), 30, 60, and 120 minutes post-glucose administration.[3]
-
Analysis: Blood glucose levels were measured at each time point. The area under the curve (AUC) was calculated to assess glucose tolerance.
Body Fat Mass Measurement
-
Method: Body fat mass was quantified using an EchoMRI™ body composition analyzer.[6][7][8][9][10]
-
Procedure: Conscious mice were placed in a restrainer and inserted into the EchoMRI™ machine. The scan provides precise measurements of fat mass, lean mass, and water content.
-
Timing: Measurements were performed at the beginning and end of the 4-week treatment period.
Gene Expression Analysis
-
Tissue Collection: At the end of the study, skeletal muscle and liver tissues were collected from the mice.
-
RNA Extraction: Total RNA was extracted from the collected tissues using standard molecular biology techniques.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes involved in mitochondrial fatty acid oxidation and biogenesis were quantified by qRT-PCR.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of AJS1669 and the experimental workflow.
Caption: Proposed signaling pathway of AJS1669 in skeletal muscle.
Caption: In vivo experimental workflow for AJS1669 evaluation.
References
- 1. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. mmpc.org [mmpc.org]
- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a quantitative magnetic resonance imaging system for whole body composition analysis in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echomri.com [echomri.com]
AJS1669 Free Acid: A Comparative Safety Profile Analysis for a Novel Diabetes Drug Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical safety profile of AJS1669 free acid, a novel glycogen synthase (GS) activator, against established diabetes mellitus therapies. The information is intended to offer a data-driven perspective for researchers and professionals in the field of drug development.
Introduction to this compound
This compound is an orally available small molecule that activates muscle glycogen synthase (GYS1), a key enzyme in glycogen synthesis.[1][2] By enhancing glycogen storage in muscle tissue, AJS1669 is being investigated as a potential therapeutic agent for type 2 diabetes. Its mechanism of action, which mimics some of the metabolic benefits of exercise, has shown promise in preclinical studies, demonstrating improvements in glucose metabolism and a reduction in body fat mass in mouse models.[1][2]
Comparative Safety Profile
The following table summarizes the available preclinical safety data for this compound and compares it with the established safety profiles of major classes of currently marketed diabetes drugs. It is important to note that the data for AJS1669 is based on limited preclinical studies in mice, whereas the information for existing drugs is derived from extensive preclinical and clinical trial data, as well as post-marketing surveillance.
| Drug Class/Compound | Mechanism of Action | Common Adverse Effects | Serious Adverse Effects |
| This compound | Glycogen Synthase Activator | Data not available from public sources. Preclinical studies in mice showed no significant changes in body weight or food intake in normal mice.[1] | Data not available from public sources. Preclinical studies in mice showed no abnormalities in liver enzymes (ALT, AST) and no excessive glycogen accumulation in skeletal muscle after 4 weeks of administration.[1] |
| Biguanides (Metformin) | Decreases hepatic glucose production and intestinal glucose absorption; improves insulin sensitivity. | Gastrointestinal disturbances (diarrhea, nausea, vomiting), vitamin B12 deficiency. | Lactic acidosis (rare but serious). |
| Sulfonylureas | Stimulate insulin secretion from pancreatic β-cells. | Hypoglycemia, weight gain. | Severe hypoglycemia, potential for increased cardiovascular risk (subject of ongoing debate). |
| DPP-4 Inhibitors | Increase incretin levels (GLP-1 and GIP), which inhibit glucagon release and increase insulin secretion in a glucose-dependent manner. | Headache, nasopharyngitis, upper respiratory tract infections. | Acute pancreatitis, severe joint pain, potential increased risk of heart failure with some agents. |
| SGLT2 Inhibitors | Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. | Genital mycotic infections, urinary tract infections, increased urination, volume depletion. | Diabetic ketoacidosis, Fournier's gangrene (rare), lower limb amputations (with canagliflozin), bone fractures. |
| GLP-1 Receptor Agonists | Mimic the action of incretin GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety. | Nausea, vomiting, diarrhea, constipation, injection site reactions. | Pancreatitis, gallbladder disease, risk of thyroid C-cell tumors (seen in rodents, relevance to humans is debated), gastrointestinal obstruction. |
Experimental Protocols
Detailed experimental protocols for the preclinical safety assessment of a novel anti-diabetic drug candidate like this compound would typically follow international guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7] While specific, comprehensive toxicology reports for AJS1669 are not publicly available, the following outlines the methodologies for key experiments based on the available preclinical study and standard industry practices.
Repeated-Dose Toxicity Study (Rodent Model)
-
Objective: To evaluate the potential toxicity of this compound after repeated administration over a defined period.
-
Animal Model: Male ob/ob mice (a model for type 2 diabetes) and C57BL/6 mice (healthy controls).[1]
-
Dosing: Oral administration of this compound at various dose levels (e.g., 3 mg/kg, 10 mg/kg, and 30 mg/kg) once or twice daily for a period of 4 weeks. A vehicle control group receives the formulation excipients only.[1]
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any changes in appearance, behavior, and general health.
-
Body Weight and Food Consumption: Measured weekly to assess for any drug-related effects.[1]
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Key parameters for liver function, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured.[1]
-
Gross Pathology and Histopathology: After euthanasia, a full necropsy is performed. Organs are weighed, and tissues are collected, preserved, and examined microscopically for any pathological changes. Special attention is given to target organs identified in initial studies and major organs such as the liver, kidneys, heart, and pancreas. Skeletal muscle tissue would also be examined for any signs of abnormal glycogen accumulation.[1]
-
Safety Pharmacology Core Battery
As per ICH S7A guidelines, a core battery of safety pharmacology studies is essential to investigate the effects of a new drug candidate on major physiological systems before human clinical trials.[4]
-
Central Nervous System (CNS) Assessment:
-
Methodology: A functional observational battery (FOB) or Irwin test is conducted in rodents. This involves a systematic observation of the animals' appearance, behavior, and physiological state, including assessments of motor activity, coordination, sensory responses, and body temperature.
-
-
Cardiovascular System Assessment:
-
Methodology: In vivo cardiovascular parameters (e.g., blood pressure, heart rate, and electrocardiogram - ECG) are monitored in a conscious, unrestrained large animal model (e.g., dog or non-human primate) using telemetry. An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.
-
-
Respiratory System Assessment:
-
Methodology: Respiratory rate and tidal volume are measured in conscious rodents using whole-body plethysmography.
-
Genotoxicity and Carcinogenicity Studies
-
Genotoxicity: As per ICH S2(R1) guidelines, a standard battery of tests is performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.[3] This typically includes:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for genotoxicity, such as a micronucleus test in rodent hematopoietic cells.
-
-
Carcinogenicity: According to ICH S1 guidelines, long-term carcinogenicity studies in rodents are typically required for drugs intended for chronic use, such as those for diabetes.[3] These studies involve administering the drug daily for the majority of the animal's lifespan and then examining tissues for tumor formation.
Visualizations
The following diagrams illustrate the mechanism of action of AJS1669 and a typical workflow for preclinical safety assessment.
Conclusion
This compound represents a promising novel approach for the treatment of type 2 diabetes with a distinct mechanism of action centered on the activation of muscle glycogen synthase. Initial preclinical safety data in mice are encouraging, suggesting a favorable profile with no observed liver toxicity or adverse effects on body weight at the doses tested. However, it is crucial to emphasize that the currently available safety data for AJS1669 is preliminary and limited in scope compared to the extensive safety databases of established anti-diabetic medications. A comprehensive assessment of its safety profile will require further extensive preclinical toxicology studies, including safety pharmacology, genotoxicity, carcinogenicity, and reproductive toxicity assessments, followed by rigorous evaluation in human clinical trials. Researchers and drug development professionals should consider the potential of this novel mechanism while acknowledging the need for a complete and thorough safety evaluation as it progresses through the development pipeline.
References
- 1. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJS1669, a novel small-molecule muscle glycogen synthase activator, improves glucose metabolism and reduces body fat mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
- 5. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
